5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
Descripción
Propiedades
IUPAC Name |
5-amino-1-phenylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-6-8-7-13-14(10(8)12)9-4-2-1-3-5-9/h1-5,7H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKQREKUUHPPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201491 | |
| Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5334-43-0 | |
| Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5334-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5334-43-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65KX32U6WT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details experimental protocols, presents quantitative data for comparative analysis, and illustrates the core reaction pathway.
Core Synthesis Methodologies
The synthesis of this compound is most commonly achieved through two effective methods: a two-component reaction between phenylhydrazine and (ethoxymethylene)malononitrile, and a three-component reaction involving an aromatic aldehyde, malononitrile, and phenylhydrazine.
Method 1: Two-Component Reaction of Phenylhydrazine and (Ethoxymethylene)malononitrile
This is a widely employed and efficient method for the synthesis of this compound. The reaction proceeds via a Michael-type addition followed by cyclization.
Reaction Pathway:
Experimental Protocol:
A general procedure involves the dropwise addition of (ethoxymethylene)malononitrile to a stirred solution of phenylhydrazine in a suitable solvent, typically absolute ethanol, under a nitrogen atmosphere. The reaction mixture is then heated to reflux.[1]
-
Reagents and Solvents:
-
Phenylhydrazine (1.2 mmol)
-
(Ethoxymethylene)malononitrile (1.2 mmol)
-
Absolute Ethanol (2 mL)
-
Ethyl Acetate
-
Water
-
-
Procedure:
-
In a 25 mL glass reactor under a nitrogen atmosphere, dissolve phenylhydrazine (1.2 mmol) in absolute ethanol (2 mL) with magnetic stirring.
-
Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the solution.
-
Carefully bring the solution to reflux and maintain for 4 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL).
-
Wash the organic phase with water (30 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Quantitative Data:
| Product | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| This compound | Ethanol | 0.5 | 84 | 138.5 - 139.6 |
Data sourced from a study by Plem, et al.[2]
Method 2: Three-Component Reaction
This method offers a one-pot synthesis of this compound and its derivatives by combining an aromatic aldehyde, malononitrile, and phenylhydrazine. This reaction is often facilitated by a catalyst and is considered a green chemistry approach.[3][4][5]
Experimental Workflow:
Experimental Protocol:
A representative procedure for the catalyzed three-component synthesis is as follows:[4]
-
Reagents and Solvents:
-
Benzaldehyde derivative (1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g)
-
H₂O/EtOH (1:1, 1 mL)
-
Chloroform or hot ethanol
-
-
Procedure:
-
In a round-bottomed flask, combine the benzaldehyde derivative (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the catalyst (0.05 g) in the H₂O/EtOH solvent system.
-
Stir the mixture at 55 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Add hot ethanol or chloroform to the reaction mixture and separate the catalyst by centrifugation.
-
The catalyst can be washed with ethanol and dried for reuse.
-
Evaporate the solvent from the reaction mixture.
-
Recrystallize the solid product from ethanol to yield the purified 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitrile.[4]
-
Quantitative Data for Three-Component Synthesis of Derivatives:
| Aldehyde Derivative | Time (min) | Yield (%) | Melting Point (°C) |
| 4-Chlorobenzaldehyde | 15 | 93 | 190-192 |
| 3-Nitrobenzaldehyde | 20 | 90 | 128-130 |
| 4-Methoxybenzaldehyde | 25 | 88 | 107-109 |
| 4-Bromobenzaldehyde | 18 | 92 | 161-163 |
Data for the synthesis of 5-amino-3-aryl-1-phenyl-1H-pyrazole-4-carbonitriles.[6]
Characterization Data for this compound
The structure of the synthesized compound is confirmed through various spectroscopic techniques.
| Technique | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ = 4.81 (s br, 2H, NH₂); 7.40 - 7.55 (m, 5H, CH); 7.57 (s, 1H, CH)[2] |
| ¹³C NMR (75 MHz, CDCl₃) | δ = 75.6 (C); 114.1 (C); 124.1 (CH); 128.8 (CH); 129.8 (CH); 136.9 (C); 141.2 (CH); 150.0 (C)[2] |
| FT-IR (KBr, cm⁻¹) | 3447, 3346, 3313, 3208 (N-H), 2206 (C≡N)[6] |
| Mass Spec. (m/z) | Calc. 184.07; found: 185.0 [M⁺ + 1][2] |
Conclusion
This guide outlines the principal and most effective methods for the synthesis of this compound. The two-component reaction of phenylhydrazine and (ethoxymethylene)malononitrile offers a straightforward and high-yielding route. The three-component, one-pot synthesis provides a greener alternative with operational simplicity and the potential for catalyst recycling. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling the efficient and reproducible synthesis of this important molecular scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide on the Physicochemical Properties of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-amino-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound featuring a pyrazole core. Pyrazole derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities and presence in several commercial drugs.[1] This document provides a comprehensive overview of the physicochemical properties, spectral data, and synthesis protocols for this compound (CAS No: 5334-43-0), serving as a technical resource for professionals in research and drug development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various chemical and biological studies.
| Property | Value | Source(s) |
| CAS Number | 5334-43-0 | [2][3] |
| Molecular Formula | C₁₀H₈N₄ | [2][3][4][5] |
| Molecular Weight | 184.20 g/mol | [2][3] |
| IUPAC Name | 5-amino-1-phenylpyrazole-4-carbonitrile | [2] |
| Appearance | Solid, Powder, White to Orange to Green powder/crystal | [6][7] |
| Melting Point | 132-137 °C | [8] |
| Assay | ≥96.0% | [6] |
Structural and Spectroscopic Data
Structural identifiers and spectral information are vital for the unambiguous identification and characterization of the compound.
| Identifier / Data Type | Data | Source(s) |
| SMILES | C1=CC=C(C=C1)N2C(=C(C=N2)C#N)N or Nc1c(cnn1-c2ccccc2)C#N | [2] |
| InChI Key | MAKQREKUUHPPIS-UHFFFAOYSA-N | [2][3] |
| Infrared (IR) Spectrum | Data available in the NIST WebBook | [3] |
| Mass Spectrum | Electron ionization data available in the NIST WebBook | [3] |
| Crystal Structure | Space Group: P 1 21/c 1; a=11.007 Å, b=7.7260 Å, c=12.194 Å, β=115.71° | [2] |
Experimental Protocols
The synthesis of pyrazole derivatives can be achieved through various methodologies. Below are detailed protocols for the synthesis of related 5-amino-1H-pyrazole-4-carbonitriles, which can be adapted for the title compound.
Protocol 1: One-Pot, Three-Component Synthesis
This method describes a green and efficient synthesis of 5-amino-1H-pyrazole-4-carbonitriles via a one-pot reaction.[9]
Materials:
-
Phenylhydrazine (1 mmol)
-
Appropriate benzaldehyde derivative (1 mmol)
-
Malononitrile (1 mmol)
-
LDH@PTRMS@DCMBA@CuI catalyst (0.05 g)
-
Ethanol
-
n-hexane/ethyl acetate (1:1) for TLC
Procedure:
-
Combine phenylhydrazine (1 mmol), the benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and the catalyst (0.05 g) in a 5 mL round-bottomed flask.
-
Stir the mixture at 55 °C using a magnetic stirrer.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an n-hexane/ethyl acetate (1:1) mobile phase.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Wash the resulting mixture with ethanol.
-
The solid product can be collected and purified. Product identification is typically confirmed using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.[9]
Protocol 2: Synthesis from β-Ketopropanenitriles
This procedure outlines the synthesis starting from a β-ketopropanenitrile precursor, which is then reacted with hydrazine hydrate.[10]
Part A: Synthesis of 3-Oxo-3-phenylpropanenitrile (Precursor)
-
This precursor is prepared and then used in the subsequent pyrazole formation step.
Part B: Synthesis of 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile (Isomer of title compound)
-
A mixture of 3-oxo-3-phenylpropanenitrile (from Part A) and trichloroacetonitrile is reacted.
-
The intermediate is then condensed with hydrazine hydrate.
-
The reaction mixture is heated in an appropriate solvent (e.g., ethanol) under reflux for several hours.
-
After cooling, the mixture is poured into water.
-
The resulting solid product is collected by filtration and recrystallized from a suitable solvent like dioxane to yield the final compound.[10]
Visualizations
Logical Workflow for Synthesis
The following diagram illustrates a generalized one-pot synthesis workflow for this compound and its derivatives.
Caption: Generalized workflow for the one-pot synthesis of pyrazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H8N4 | CID 79256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Amino-4-cyano-1-phenylpyrazole [webbook.nist.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, 97% 5 g | Request for Quote [thermofisher.com]
- 7. 5-Amino-3-methyl-1-phenylpyrazole | 1131-18-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. CAS#:5334-43-0 | this compound | Chemsrc [chemsrc.com]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
5-amino-1-phenyl-1H-pyrazole-4-carbonitrile CAS number and structure
An In-depth Overview for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, a key heterocyclic building block in medicinal chemistry. The document details its chemical identity, physicochemical properties, synthesis protocols, and its significant role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors.
Compound Identification and Properties
This compound is a member of the aminopyrazole class of compounds, which are recognized as "privileged structures" in drug discovery due to their versatile binding capabilities and synthetic accessibility.[1][2] Its core structure serves as a foundational template for a wide range of biologically active molecules.
The key identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 5334-43-0 | [3] |
| Molecular Formula | C₁₀H₈N₄ | [3][4] |
| Molecular Weight | 184.20 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Melting Point | 132-137 °C | |
| Appearance | Solid | |
| SMILES | C1=CC=C(C=C1)N2C(=C(C=N2)C#N)N | [3] |
| InChIKey | MAKQREKUUHPPIS-UHFFFAOYSA-N | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives is well-documented and typically involves a highly efficient one-pot, three-component reaction.[5][6] This approach is favored for its atom economy, high yields, and often environmentally friendly conditions.
The general synthesis workflow involves the condensation of an arylhydrazine with a malononitrile derivative.
This protocol is a generalized procedure based on common laboratory practices for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine (1.2 mmol) to absolute ethanol (2 mL) under a nitrogen atmosphere.
-
Addition of Reactant: Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the stirring solution.
-
Reaction: Heat the mixture to reflux and maintain for approximately 4 hours. The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).[8]
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Dilute the crude mixture with ethyl acetate and wash with water.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the resulting solid product by recrystallization from an appropriate solvent (e.g., ethanol or benzene).[9]
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5][8][10]
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 5-aminopyrazole core is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[11] Derivatives of this compound, especially the corresponding carboxamides, have shown significant potential as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[11] Dysregulation of the FGFR pathway is a known driver in various cancers, making it a critical therapeutic target.
While data for the title compound itself is limited, extensive research into its derivatives highlights the scaffold's potential. The in vitro inhibitory and anti-proliferative activity of a lead compound from the 5-amino-1-phenyl-1H-pyrazole-4-carboxamide series, designated Compound 10h , demonstrates potent pan-FGFR inhibition.[11]
| Target / Cell Line | IC₅₀ (nM) | Cancer Type | Reference |
| Biochemical Assays | |||
| FGFR1 | 46 | - | [11] |
| FGFR2 | 41 | - | [11] |
| FGFR3 | 99 | - | [11] |
| Cell-Based Assays | |||
| NCI-H520 | 19 | Lung Cancer | [11] |
| SNU-16 | 59 | Gastric Cancer | [11] |
| KATO III | 73 | Gastric Cancer | [11] |
This data underscores the therapeutic potential of the 5-amino-1-phenyl-1H-pyrazole core structure in developing targeted cancer therapies.
Conclusion
This compound is a synthetically accessible and highly valuable chemical entity. Its robust synthesis protocols and proven utility as a pharmacophore, particularly for kinase inhibitors targeting pathways like FGFR, establish it as a compound of significant interest for researchers in medicinal chemistry and drug development. Future exploration of this scaffold is poised to yield novel therapeutic agents for a variety of diseases, most notably cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H8N4 | CID 79256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Spectroscopic and Synthetic Profile of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and a representative synthetic protocol for the versatile heterocyclic compound, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. This pyrazole derivative is a valuable building block in medicinal chemistry and materials science. The information presented herein is intended to support research and development activities by providing detailed experimental methodologies and clearly tabulated analytical data.
Spectroscopic Data
The structural confirmation of this compound is achieved through a combination of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, along with mass spectrometry. The key quantitative data from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. The following data were obtained in deuterochloroform (CDCl₃) as the solvent.[1]
Table 1: ¹H NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.57 | Singlet | 1H | Pyrazole H-3 |
| 7.40 - 7.55 | Multiplet | 5H | Phenyl H |
| 4.81 | Broad Singlet | 2H | Amino (-NH₂) |
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| 150.0 | Pyrazole C-5 |
| 141.2 | Pyrazole C-3 |
| 136.9 | Phenyl C-1' (quaternary) |
| 129.8 | Phenyl C-3'/C-5' or C-2'/C-6' |
| 128.8 | Phenyl C-4' |
| 124.1 | Phenyl C-2'/C-6' or C-3'/C-5' |
| 114.1 | Cyano (-C≡N) |
| 75.6 | Pyrazole C-4 |
Infrared (IR) Spectroscopy
The IR spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule. The data presented here is consistent with the structure of this compound.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3447, 3346, 3313 | N-H stretching (amino group) |
| 2206 | C≡N stretching (nitrile) |
| 1632, 1600, 1519, 1489 | C=C and C=N stretching (aromatic rings) |
| 1259 | C-N stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
Table 4: Mass Spectrometry Data for this compound
| m/z | Assignment |
| 185.0 | [M+H]⁺ (protonated molecular ion) |
| 184 | [M]⁺ (molecular ion) |
Experimental Protocols
Synthesis of this compound[1]
This protocol describes a one-step synthesis via the reaction of phenylhydrazine with (ethoxymethylene)malononitrile.
Materials:
-
Phenylhydrazine
-
(Ethoxymethylene)malononitrile
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a suitable reaction vessel, dissolve phenylhydrazine (1.0 equivalent) in ethanol.
-
To this solution, add (ethoxymethylene)malononitrile (1.0 equivalent) and heat the mixture to reflux for a period of 4 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 5:1 and gradually increasing the polarity to 3:1) to yield this compound as a white crystalline solid.[1]
Spectroscopic Analysis Protocols
The following are general protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 300 MHz for ¹H and 75 MHz for ¹³C).[1]
-
Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy:
-
Prepare a solid sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over a typical range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Introduce a solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source for soft ionization to observe the molecular ion.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
The molecular weight is confirmed by the mass-to-charge ratio of the molecular ion peak.
Visualizations
The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
The Biological Activity of Aminopyrazole Carbonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyrazole carbonitrile derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This versatile heterocyclic core has been the subject of extensive research, leading to the discovery of potent agents with potential therapeutic applications in oncology, inflammation, and infectious diseases. The presence of the amino and cyano functionalities on the pyrazole ring provides key interaction points with various biological targets and also serves as a synthetic handle for further molecular elaboration. This guide provides an in-depth overview of the biological activities of aminopyrazole carbonitrile derivatives, with a focus on their anticancer and enzyme inhibitory properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to aid in the rational design and development of novel therapeutics based on this promising scaffold.
Quantitative Biological Activity Data
The biological activities of various aminopyrazole carbonitrile derivatives are summarized below. The data is organized by the type of activity and the specific biological target.
Table 1: Anticancer Activity of Aminopyrazole Carbonitrile Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Derivative 1 | HCT-116 (Colon) | MTT Assay | 11.51 ± 0.35 | [1] |
| MCF-7 (Breast) | MTT Assay | 21.25 ± 0.37 | [1] | |
| Derivative 2 | HepG2 (Liver) | MTT Assay | 6.1 ± 1.9 | [2] |
| Derivative 3 | HepG2 (Liver) | MTT Assay | 7.9 ± 1.9 | [2] |
| Derivative 4 | A549 (Lung) | SRB Assay | 42.79 | [3] |
| Derivative 5 | A549 (Lung) | SRB Assay | 55.73 | [3] |
| Derivative 6 | HCT116 (Colon) | Not Specified | 4.2 | [4] |
| Compound 5 | HepG2 (Liver) | Not Specified | 13.14 | |
| MCF-7 (Breast) | Not Specified | 8.03 | ||
| Compound 24 | A549 (Lung) | Not Specified | 8.21 | [3] |
| HCT116 (Colon) | Not Specified | 19.56 | [3] |
Table 2: Enzyme Inhibition by Aminopyrazole Carbonitrile Derivatives
| Compound ID | Target Enzyme | Assay Type | IC50 / Ki | Reference |
| Compound 6 | FGFR2 (Wild-Type) | FRET Assay | Sub-nanomolar | [5] |
| FGFR2 (V564F Mutant) | FRET Assay | Sub-nanomolar | [5] | |
| FGFR3 (Wild-Type) | FRET Assay | Single-digit nM | [5] | |
| FGFR3 (V555M Mutant) | FRET Assay | Single-digit nM | [5] | |
| Compound 33 | CDK2 | Not Specified | 0.074 µM | [3] |
| Compound 34 | CDK2 | Not Specified | 0.095 µM | [3] |
| Compound 5 | CDK2 | Not Specified | 0.56 µM | |
| Compound 6 | CDK2 | Not Specified | 0.46 µM | |
| Compound 11 | CDK2 | Not Specified | 0.45 µM | |
| Compound 1 | Xanthine Oxidase | Spectrophotometric | 0.83 µM | [4] |
| Compound 2 | Xanthine Oxidase | Spectrophotometric | 14.50 µM | [4] |
| Various Derivatives | Carbonic Anhydrase I | Not Specified | 1.66 - 4.14 nM (Ki) | [6] |
| Various Derivatives | Carbonic Anhydrase II | Not Specified | 1.37 - 3.12 nM (Ki) | [6] |
| Derivative 19d | AKR1C3 | Not Specified | 0.160 µM | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers working with aminopyrazole carbonitrile derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Aminopyrazole carbonitrile derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[3][4]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Aminopyrazole carbonitrile derivatives (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period with the test compounds, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye and allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibition of kinases such as FGFR and CDK2.[3][5] Specific substrates and conditions may vary depending on the kinase.
Materials:
-
Recombinant kinase (e.g., FGFR2, CDK2)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Aminopyrazole carbonitrile derivatives (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense into the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a master mix of the kinase and its substrate in the kinase assay buffer and add it to the wells.
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.
Visualizations: Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental processes relevant to the study of aminopyrazole carbonitrile derivatives.
References
An In-depth Technical Guide to the Solubility and Stability of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-amino-1-phenyl-1H-pyrazole-4-carbonitrile is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. As with any compound intended for these applications, a thorough understanding of its physicochemical properties is paramount for formulation development, bioavailability, and ensuring shelf-life. This technical guide provides a comprehensive overview of the core solubility and stability characteristics of this compound. While specific quantitative data for this compound is not extensively available in public literature, this guide outlines the foundational principles governing its solubility and stability, provides detailed experimental protocols for their determination, and presents a framework for predicting its behavior based on the known properties of analogous pyrazole derivatives.
Physicochemical Properties
This compound is a member of the pyrazole class of compounds and possesses a molecular formula of C₁₀H₈N₄.[1][2] Its structure, featuring an amino group, a nitrile group, and a phenyl ring attached to the pyrazole core, dictates its physicochemical behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₄ | [1][2] |
| Molecular Weight | 184.20 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 132-137 °C |
Solubility Profile
The solubility of a compound is a critical factor in its application, particularly in pharmaceuticals where it directly impacts absorption and bioavailability. The solubility of pyrazole derivatives is influenced by several factors including molecular weight, crystal structure, intermolecular forces, and the pH of the medium.[3]
General Solubility of Pyrazole Derivatives
Pyrazole itself demonstrates limited solubility in water but is more soluble in organic solvents like ethanol, methanol, and acetone.[4] The solubility of pyrazole derivatives is highly dependent on the nature of their substituents.[3] The presence of polar groups can enhance aqueous solubility, while lipophilic moieties tend to decrease it.[3] For ionizable pyrazole derivatives, pH plays a significant role in determining solubility.[3]
Predicted Solubility of this compound
Based on its structure, this compound is expected to exhibit low solubility in water due to the presence of the non-polar phenyl group. However, the amino and nitrile groups can participate in hydrogen bonding, potentially allowing for some solubility in polar protic and aprotic solvents. It is anticipated to be more soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.
Experimental Determination of Solubility
To ascertain the precise solubility of this compound, standardized experimental protocols should be employed.
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing 198 µL of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4) in each well. This results in a final DMSO concentration of 1%.
-
Equilibration: Shake the plate for a predetermined period (e.g., 2 hours) at a constant temperature.
-
Measurement: Determine the solubility by measuring the turbidity of the solutions using a nephelometer or by measuring the concentration of the dissolved compound in the supernatant after centrifugation using UV-Vis spectrophotometry or LC-MS.
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.
Diagram: Kinetic Solubility Workflow
A schematic of the kinetic solubility determination process.
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of the desired solvent (e.g., water, ethanol, PBS at various pH values).
-
Equilibration: Agitate the vials in a constant temperature shaker bath for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the samples to stand, then filter the supernatant through a 0.22 µm filter to remove undissolved solids.
-
Quantification: Dilute the filtered solution and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.
Stability Profile
Stability testing is crucial to determine the shelf-life of a compound and to identify potential degradation products. Stability is assessed under various stress conditions, including temperature, humidity, pH, and light.
Forced Degradation Studies
Forced degradation studies are conducted to identify the degradation pathways and to develop stability-indicating analytical methods.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Add 0.1 N NaOH and heat at a controlled temperature.
-
Oxidation: Add 3% H₂O₂ and store at room temperature.
-
Thermal Degradation: Store the solid compound and solutions at elevated temperatures (e.g., 60 °C, 80 °C).
-
Photostability: Expose the solid compound and solutions to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point and identify and quantify the major degradation products.
Diagram: Forced Degradation Study Workflow
A schematic of the forced degradation study process.
Long-Term Stability Studies
Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the compound.
Experimental Protocol:
-
Sample Storage: Store this compound in its intended packaging at specified long-term storage conditions (e.g., 25 °C/60% RH).
-
Testing Frequency: Test the samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Parameters to Test: At each time point, evaluate the physical and chemical properties of the compound, including appearance, assay, and purity (degradation products).
-
Data Analysis: Analyze the data to determine the rate of change of the quality attributes and to establish a shelf-life.
Conclusion
While specific quantitative data on the solubility and stability of this compound are not widely published, this guide provides a comprehensive framework for researchers and drug development professionals to understand and determine these critical parameters. By following the detailed experimental protocols outlined herein, scientists can generate the necessary data to support the development of this promising compound for its intended applications. The general principles of pyrazole chemistry suggest that solubility can be modulated through formulation strategies, and a thorough understanding of its stability profile will ensure the development of a safe and effective final product.
References
Methodological & Application
One-Pot Synthesis of 5-Amino-1-Phenyl-1H-Pyrazole-4-Carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the efficient one-pot synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The protocols outlined herein focus on a three-component reaction strategy, which is lauded for its atom economy, operational simplicity, and amenability to library synthesis. Various catalytic systems and reaction conditions are discussed and summarized to offer flexibility and optimization pathways for researchers. This guide is intended to be a practical resource for chemists in academic and industrial settings, facilitating the streamlined production of this valuable molecular entity.
Introduction
5-Aminopyrazole derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities.[1] The specific derivative, this compound, serves as a crucial intermediate for the synthesis of more complex molecules, including potent kinase inhibitors and other targeted therapies. Traditional multi-step syntheses of this compound are often plagued by low overall yields, tedious purification procedures, and the use of hazardous reagents. In contrast, one-pot, multi-component reactions (MCRs) have emerged as a superior and more sustainable approach.[2][3] This protocol details a robust and reproducible one-pot synthesis from readily available starting materials.
Reaction Principle
The one-pot synthesis of this compound is typically achieved through a three-component condensation reaction involving phenylhydrazine, malononitrile, and a suitable aldehyde (in many cases, benzaldehyde derivatives are used to install a substituent at the 3-position, for the parent compound, a formaldehyde equivalent or a different strategy might be employed). The reaction proceeds through a cascade of events, likely initiated by a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of phenylhydrazine, and subsequent intramolecular cyclization and aromatization to afford the desired pyrazole ring system. Various catalysts can be employed to facilitate this transformation, ranging from simple bases to sophisticated nanocatalysts, often in environmentally benign solvents like water or ethanol.[4][5]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the one-pot synthesis of this compound and its derivatives under various catalytic systems, providing a comparative overview for methodological selection.
| Catalyst | Aldehyde Reactant | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| LDH@PTRMS@DCMBA@CuI | Benzaldehyde | H₂O/EtOH | 55 | 15-27 | 85-93 | [6][7] |
| SnO–CeO₂ Nanocomposite | Substituted Aromatic Aldehydes | Water | Room Temp. | - | 81-96 | [2] |
| Fe₃O₄@SiO₂@Tannic acid | Azo-linked Aldehydes | - | 80 | - | High | [8][9] |
| Calcined Mg-Fe Hydrotalcite | Aromatic Aldehydes | - | Room Temp. | - | High | [5] |
| Water Extract of Pomegranate Ash (WEPA) | Benzaldehyde | EtOH:H₂O (1:1) | Room Temp. | 30 | 92 | |
| Catalyst-free | Aromatic Aldehydes | Water and Ethanol | Room Temp. | - | - | [3][4] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative one-pot synthesis of a this compound derivative.
Protocol 1: Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile using a Novel Nanocatalyst[8][11]
Materials:
-
Phenylhydrazine (1 mmol)
-
Benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
LDH@PTRMS@DCMBA@CuI catalyst (0.05 g)
-
Ethanol/Water (1:1, v/v)
-
Round-bottom flask (5 mL)
-
Magnetic stirrer
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing solvent (e.g., n-hexane/ethyl acetate)
-
Chloroform
Procedure:
-
To a 5 mL round-bottom flask, add phenylhydrazine (1 mmol), benzaldehyde (1 mmol), malononitrile (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).
-
Add 1 mL of the H₂O/EtOH (1:1) solvent mixture.
-
Stir the reaction mixture at 55 °C using a magnetic stirrer.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., n-hexane/ethyl acetate, 1:1).
-
Upon completion of the reaction (as indicated by the disappearance of starting materials on TLC, typically within 15-30 minutes), allow the mixture to cool to room temperature.
-
For catalyst recovery, add chloroform to the reaction vessel and stir for 1 minute. The catalyst can then be separated for reuse.[7]
-
The product can be isolated and purified using standard laboratory techniques such as filtration and recrystallization or column chromatography.
Visualizations
Reaction Pathway
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
Application Notes and Protocols: 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, a versatile scaffold for the development of potent kinase inhibitors, particularly in the context of anticancer drug discovery. Detailed protocols for the synthesis of derivatives and key biological assays are provided to facilitate further research and development.
Introduction
The this compound core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a variety of biologically active compounds. Its derivatives have garnered significant attention for their potential as inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer. Notably, derivatives of this pyrazole scaffold have demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in tumor cell proliferation, survival, and angiogenesis.
Biological Activity and Mechanism of Action
Derivatives of this compound have been identified as potent inhibitors of several protein kinases, with a particular emphasis on the FGFR family. The anticancer activity of these compounds is primarily attributed to their ability to block the ATP-binding site of the kinase domain, thereby inhibiting the downstream signaling pathways that promote cancer cell growth and survival.
One notable derivative, designated as compound 10h (a 5-amino-1H-pyrazole-4-carboxamide derivative), has shown potent and broad-spectrum inhibitory activity against multiple FGFR isoforms.[1] This compound has demonstrated nanomolar efficacy against FGFR1, FGFR2, FGFR3, and a gatekeeper mutant of FGFR2 (V564F), which is associated with acquired resistance to some FGFR inhibitors.[1] The inhibition of the FGFR signaling pathway by these compounds can effectively suppress the proliferation of cancer cell lines that are dependent on this pathway for their growth.[1]
FGFR Signaling Pathway and Inhibition
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in normal cellular processes, including proliferation, differentiation, and migration. Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, or translocations, is a known driver of tumorigenesis in various solid tumors. Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. These pathways ultimately regulate gene expression and cellular processes that contribute to cancer progression. This compound derivatives act by competing with ATP for the binding site within the FGFR kinase domain, thus preventing the phosphorylation cascade and subsequent activation of downstream signaling.
FGFR Signaling Pathway Inhibition.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of a representative 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivative (compound 10h ) against various FGFR kinases and its anti-proliferative effects on different cancer cell lines.
| Target/Cell Line | IC50 (nM) | Cancer Type | Reference |
| Biochemical Assays | |||
| FGFR1 | 46 | - | [1] |
| FGFR2 | 41 | - | [1] |
| FGFR3 | 99 | - | [1] |
| FGFR2 V564F Mutant | 62 | - | [1] |
| Cell-Based Assays | |||
| NCI-H520 | 19 | Lung Cancer | [1] |
| SNU-16 | 59 | Gastric Cancer | [1] |
| KATO III | 73 | Gastric Cancer | [1] |
Experimental Protocols
Synthesis of this compound Derivatives (One-Pot, Three-Component Method)
This protocol describes a general and efficient one-pot synthesis of this compound derivatives from an aromatic aldehyde, malononitrile, and phenylhydrazine.[2][3]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Catalyst (e.g., calcined Mg-Fe hydrotalcite, LDH@PTRMS@DCMBA@CuI) (0.05 g)[3][4]
-
Solvent (e.g., H2O/EtOH, 1:1 v/v) (1 mL)[4]
-
Round-bottomed flask (5 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Developing solvent (e.g., n-hexane/ethyl acetate, 1:1 v/v)
-
UV lamp
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
To a 5 mL round-bottomed flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the catalyst (0.05 g).[4]
-
Add the solvent (1 mL) to the flask.
-
Stir the reaction mixture at a specified temperature (e.g., 55 °C) using a magnetic stirrer.[4]
-
Monitor the progress of the reaction by TLC. Spot a small aliquot of the reaction mixture onto a TLC plate and develop it in the appropriate solvent system. Visualize the spots under a UV lamp. The reaction is complete when the starting materials have been consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add a suitable solvent (e.g., hot ethanol or chloroform, 3 mL) to the reaction mixture to dissolve the product.[4]
-
Separate the catalyst by centrifugation or filtration.
-
Wash the separated catalyst with ethanol and dry it in an oven for reuse.
-
Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound derivative.
Synthesis Workflow.
In Vitro FGFR Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound derivatives against FGFR kinases using a luminescence-based assay.[5][6]
Materials:
-
Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[6]
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 5 µL of the diluted test compound, a positive control inhibitor (e.g., a known FGFR inhibitor), and DMSO (negative control) to the appropriate wells of a 384-well plate.
-
Add 10 µL of the FGFR kinase solution (in kinase buffer) to all assay wells and mix gently.
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the reaction for a predetermined period (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).[5]
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. This typically involves a 40-minute incubation at room temperature.[5][6]
-
Add the Kinase Detection Reagent to convert ADP to ATP, which then generates a luminescent signal. Incubate for 30-60 minutes at room temperature.[5][6]
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Viability (MTT) Assay
This protocol describes the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT assay.[7][8][9]
Materials:
-
Cancer cell lines (e.g., NCI-H520, SNU-16, KATO III)
-
Cell culture medium (appropriate for the cell line)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well flat-bottom plates
-
CO2 incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plate for a specified period (e.g., 72 hours) in a CO2 incubator.[9]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.[10]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.
MTT Assay Workflow.
References
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidines from Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazolo[3,4-d]pyrimidines are a class of bicyclic heterocyclic compounds that are of significant interest in medicinal chemistry due to their structural analogy to purines. This has led to their investigation for a wide range of pharmacological activities, including as kinase inhibitors for anticancer therapy, antimicrobial agents, and anti-inflammatory molecules.[1][2][3] This application note provides detailed protocols for the synthesis of pyrazolo[3,4-d]pyrimidines from aminopyrazole precursors, focusing on two distinct and effective methodologies: a one-flask synthesis using a Vilsmeier reagent and a microwave-assisted three-component reaction. These protocols are designed to be a valuable resource for researchers in organic synthesis and drug discovery.
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in drug discovery, serving as a bioisostere of purines.[1] This structural similarity allows these compounds to interact with a variety of biological targets. The synthesis of this important heterocyclic system is a key focus of synthetic organic chemistry. A common and versatile approach involves the cyclization of appropriately substituted aminopyrazoles. This document outlines two reliable methods for achieving this transformation, providing detailed experimental procedures, and a summary of expected yields.
Synthesis Protocols
Two primary methods for the synthesis of pyrazolo[3,4-d]pyrimidines from aminopyrazoles are detailed below. The first is a one-flask procedure involving a Vilsmeier reagent, and the second is a rapid, microwave-assisted three-component synthesis.
Protocol 1: One-Flask Synthesis via Vilsmeier Reaction and Intermolecular Heterocyclization
This method describes a one-flask synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles. The reaction proceeds through the formation of a Vilsmeier reagent in situ, followed by reaction with the aminopyrazole and subsequent cyclization.[4]
Experimental Protocol:
-
To a solution of the starting 5-aminopyrazole (1.0 mmol) in N,N-dimethylformamide (DMF, 5.0 mL), add phosphorus tribromide (PBr₃, 3.0 mmol) dropwise at 0 °C.
-
After the addition is complete, warm the reaction mixture to 60 °C and stir for 1-2 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water (50 mL).
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to afford the desired pyrazolo[3,4-d]pyrimidine.[4]
Quantitative Data Summary:
| Starting Aminopyrazole | Product | Yield (%) | Reference |
| 5-Amino-1,3-diphenylpyrazole | 1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine | 91 | [4] |
| 5-Amino-1-(4-chlorophenyl)-3-phenylpyrazole | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 85 | [4] |
| 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole | 3-(4-Methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 88 | [4] |
Protocol 2: Microwave-Assisted Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
This protocol outlines a practical and efficient one-pot, three-component synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones under controlled microwave irradiation. This method offers the advantages of short reaction times and often chromatography-free product isolation.[5][6][7]
Experimental Protocol:
-
In a microwave-safe reaction vessel, combine the methyl 5-aminopyrazole-4-carboxylate (1.0 mmol), trimethyl orthoformate (1.2 mmol), and the desired primary amine (1.1 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 15-30 minutes).[5][6]
-
After the reaction is complete, cool the vessel to room temperature.
-
If a precipitate has formed, collect the solid product by filtration.
-
Wash the collected solid with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove any unreacted starting materials.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the pure pyrazolo[3,4-d]pyrimidin-4-one.[6]
Quantitative Data Summary:
| Starting Aminopyrazole | Primary Amine | Product | Yield (%) | Reference |
| Methyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate | Benzylamine | 5-Benzyl-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 85 | [6] |
| Methyl 5-amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carboxylate | Benzylamine | 5-Benzyl-3-(4-chlorophenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 82 | [6] |
| Methyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate | 4-Methoxybenzylamine | 5-(4-Methoxybenzyl)-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 80 | [6] |
Signaling Pathways and Experimental Workflows
The synthesis of pyrazolo[3,4-d]pyrimidines from aminopyrazoles can be visualized as a streamlined workflow. The following diagrams illustrate the general reaction pathway and the experimental logic.
Caption: General workflow for pyrazolo[3,4-d]pyrimidine synthesis.
Caption: Simplified reaction pathway from aminopyrazole to product.
References
- 1. researchgate.net [researchgate.net]
- 2. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. research.monash.edu [research.monash.edu]
- 7. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile in Crop Protection: A Detailed Overview for Researchers
For researchers, scientists, and drug development professionals, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and its derivatives represent a promising scaffold in the development of novel crop protection agents. This class of compounds has demonstrated notable insecticidal properties and holds potential for fungicidal and herbicidal applications. This document provides a comprehensive overview of its current applications, supported by experimental data and detailed protocols to facilitate further research and development in this area.
Application Notes
Insecticidal Applications
Research has highlighted the insecticidal potential of this compound, particularly against lepidopteran pests.[6] Studies have shown significant mortality rates against the tomato leafminer (Tuta absoluta), a destructive pest in tomato cultivation. The efficacy of this compound is comparable, though slightly lower, to the commercial insecticide Fipronil, indicating its potential as a lead compound for the development of new insecticidal products. The simpler structure of this compound compared to more complex commercial insecticides could offer advantages in terms of synthesis and cost of production.
Fungicidal and Herbicidal Potential
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound and its derivatives.
Table 1: Insecticidal Activity of this compound against Tuta absoluta Larvae
| Compound | Concentration | Exposure Time | Mortality Rate (%) | Reference |
| This compound | Not specified | 48 hours | 75% | |
| 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile | Not specified | 48 hours | 60% | |
| Fipronil (Positive Control) | Not specified | 48 hours | 100% |
Table 2: Illustrative Post-Emergence Herbicidal Activity of Related Pyrazole Derivatives
Note: The following data is for related pyrazole derivatives and not this compound. It is presented to illustrate the potential of the pyrazole scaffold.
| Compound | Application Rate (g a.i./hm²) | Weed Species | Inhibition (%) | Reference |
| Pyrazole Derivative 6a | 150 | Digitaria sanguinalis | 50-60 | [3][7] |
| Abutilon theophrasti | 50-60 | [3][7] | ||
| Eclipta prostrata | 50-60 | [3][7] | ||
| Pyrazole Derivative 6c | 150 | Digitaria sanguinalis | 50-60 | [3][7] |
| Abutilon theophrasti | 50-60 | [3][7] | ||
| Eclipta prostrata | 50-60 | [3][7] |
Experimental Protocols
Synthesis of this compound
A general and efficient one-pot synthesis method can be employed.[6]
Materials:
-
Phenylhydrazine
-
(Ethoxymethylene)malononitrile
-
Ethanol (absolute)
-
Ethyl acetate
-
Water
-
Glass reactor (25 mL) with magnetic stirrer and reflux condenser
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a 25 mL glass reactor under a controlled nitrogen atmosphere and with magnetic stirring, dissolve phenylhydrazine (1.2 mmol) in absolute ethanol (2 mL).
-
Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the solution.
-
Heat the solution to reflux and maintain for 4 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL).
-
Wash the organic layer with water (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.
Diagram 1: Synthesis Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Insecticidal Bioassay Protocol (Tuta absoluta)
This protocol is adapted from methods used for assessing insecticide toxicity to Tuta absoluta larvae.
Materials:
-
Tomato plants (for leaf material)
-
Tuta absoluta larvae (2nd or 3rd instar)
-
This compound
-
Acetone (for stock solution)
-
Distilled water with a non-ionic surfactant (e.g., Triton X-100)
-
Petri dishes or ventilated containers
-
Filter paper
-
Fine brush
Procedure:
-
Prepare a stock solution of the test compound in acetone.
-
Prepare serial dilutions of the test compound in distilled water containing a non-ionic surfactant.
-
Excise tomato leaflets and dip them into the respective test solutions for 3-5 seconds with gentle agitation.
-
Allow the treated leaflets to air-dry completely.
-
Place a piece of moistened filter paper at the bottom of each Petri dish to maintain humidity.
-
Place one treated leaflet in each Petri dish.
-
Using a fine brush, transfer a known number of Tuta absoluta larvae (e.g., 10) onto each leaflet.
-
Seal the Petri dishes and incubate at a controlled temperature and photoperiod (e.g., 25°C, 16:8 L:D).
-
Assess larval mortality at 24 and 48 hours after treatment. Larvae are considered dead if they do not move when gently prodded with a fine brush.
-
A control group with leaflets treated only with the surfactant solution should be included.
Diagram 2: Insecticidal Bioassay Workflow
Caption: Workflow for evaluating the insecticidal activity against Tuta absoluta.
General Fungicidal Bioassay Protocol (Mycelial Growth Inhibition)
This is a general protocol for assessing the in vitro antifungal activity.
Materials:
-
Phytopathogenic fungi cultures
-
Potato Dextrose Agar (PDA)
-
Test compound
-
Acetone or DMSO (for stock solution)
-
Petri dishes
-
Sterile cork borer
Procedure:
-
Prepare a stock solution of the test compound in acetone or DMSO.
-
Prepare PDA medium and autoclave.
-
While the PDA is still molten (around 45-50°C), add the test compound to achieve the desired final concentrations.
-
Pour the amended PDA into sterile Petri dishes and allow it to solidify.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the growing edge of a fresh fungal culture.
-
A control group with PDA containing only the solvent should be included.
-
Incubate the plates at an appropriate temperature for the specific fungus until the mycelium in the control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony in both the treated and control plates.
-
Calculate the percentage of mycelial growth inhibition.
General Herbicidal Bioassay Protocol (Pre- and Post-emergence)
This protocol provides a framework for initial herbicidal screening.
Materials:
-
Weed seeds (e.g., Digitaria sanguinalis, Abutilon theophrasti)
-
Potting soil
-
Pots or trays
-
Test compound
-
Acetone and surfactant for formulation
-
Spray chamber
Procedure:
Pre-emergence:
-
Fill pots or trays with soil and sow the weed seeds at a uniform depth.
-
Prepare a solution of the test compound with acetone and a surfactant, then dilute with water to the desired concentration.
-
Apply the solution evenly to the soil surface using a spray chamber.
-
Water the pots and place them in a greenhouse under controlled conditions.
-
Assess the emergence and growth of the weeds over a period of 2-3 weeks, comparing to an untreated control.
Post-emergence:
-
Sow weed seeds in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
Apply the test compound solution as a foliar spray using a spray chamber.
-
Return the pots to the greenhouse.
-
Observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) over 2-3 weeks and compare with an untreated control.
Proposed Mechanism of Action
While the exact signaling pathway for this compound is not definitively established, based on the known mechanism of other phenylpyrazole insecticides like Fipronil, a likely mode of action is the disruption of the insect's central nervous system. These compounds are known to be antagonists of the gamma-aminobutyric acid (GABA)-gated chloride channels.
Diagram 3: Proposed Insecticidal Signaling Pathway
Caption: The proposed antagonistic action on GABA-gated chloride channels leading to insect mortality.
References
- 1. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a critical class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The functionalization of the pyrazole ring, particularly through N-alkylation, is a key strategy for modulating the physicochemical and pharmacological properties of these molecules, leading to the development of novel therapeutic agents. This document provides detailed experimental procedures for various N-alkylation methods of pyrazoles, accompanied by comparative data and a visual workflow to guide researchers in selecting and performing the optimal synthesis for their specific needs.
General Considerations for N-Alkylation of Pyrazoles
The N-alkylation of pyrazoles involves the substitution of the hydrogen atom on one of the nitrogen atoms of the pyrazole ring with an alkyl group. For unsymmetrical pyrazoles, this reaction can lead to a mixture of two regioisomers (N1 and N2 alkylation). The control of regioselectivity is a crucial aspect of the synthesis and can be influenced by factors such as the nature of the substituents on the pyrazole ring, the choice of base, solvent, and the alkylating agent.[1][2]
Experimental Protocols
Several methods have been developed for the N-alkylation of pyrazoles, each with its own advantages and limitations. The choice of method often depends on the substrate scope, desired regioselectivity, and available laboratory equipment.
Protocol 1: Classical N-Alkylation with Alkyl Halides under Basic Conditions
This is a widely used and versatile method for the N-alkylation of pyrazoles.[1] It involves the deprotonation of the pyrazole nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide.
Materials:
-
Pyrazole substrate
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of the base (1.2 equivalents) in the anhydrous solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the pyrazole (1.0 equivalent) in the same solvent dropwise.[1]
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.[1]
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[1]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.[1]
Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
This method offers a milder alternative to the classical base-mediated alkylation, avoiding the need for strong bases and often proceeding at room temperature.[3][4]
Materials:
-
Pyrazole substrate
-
Trichloroacetimidate electrophile
-
Camphorsulfonic acid (CSA)
-
Dry 1,2-dichloroethane (DCE)
-
Ethyl acetate (EtOAc)
Procedure:
-
In a flask, combine the pyrazole (1.0 equivalent), the trichloroacetimidate electrophile (1.1 equivalents), and camphorsulfonic acid (0.1 equivalents).[3]
-
Add dry 1,2-dichloroethane to form a 0.25 M solution.[3]
-
Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC.[3]
-
Upon completion, dilute the reaction mixture with ethyl acetate.[3]
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[3]
-
Purify the crude residue by flash column chromatography to obtain the desired N-alkylated pyrazole.[3]
Protocol 3: Phase Transfer Catalysis (PTC) for N-Alkylation
Phase transfer catalysis provides a simple and efficient method for N-alkylation, often under smooth, solvent-free conditions, which can simplify work-up and improve yields.[3][5]
Materials:
-
Pyrazole substrate
-
Alkyl halide
-
Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)
-
Phase transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB), 18-crown-6)
-
Organic solvent (e.g., Diethyl ether, Acetonitrile) or solvent-free
Procedure (Solvent-Free):
-
In a round-bottom flask, mix the pyrazole, the alkylating agent, solid potassium hydroxide, and the phase transfer catalyst.
-
Stir the heterogeneous mixture at the appropriate temperature (e.g., room temperature or heated) and monitor the reaction progress by TLC.
-
After completion, add water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, wash with water, and dry over a suitable drying agent.
-
Evaporate the solvent to obtain the crude product, which can be further purified by distillation or chromatography.
Protocol 4: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction is another mild method for N-alkylation, using an alcohol as the alkylating agent in the presence of a phosphine and an azodicarboxylate.[6][7][8]
Materials:
-
Pyrazole substrate
-
Alcohol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
Procedure:
-
Dissolve the pyrazole (1.0 equivalent), the alcohol (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the azodicarboxylate (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the N-alkylated product. The triphenylphosphine oxide byproduct can often be removed by crystallization.[7]
Protocol 5: Microwave-Assisted N-Alkylation
Microwave irradiation can significantly accelerate the rate of N-alkylation reactions, leading to shorter reaction times and often improved yields.[9][10]
Materials:
-
Pyrazole substrate
-
Alkylating agent
-
Base (if required)
-
Solvent (or solvent-free)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the pyrazole, alkylating agent, and any necessary base or catalyst.
-
Add a suitable solvent or perform the reaction under solvent-free conditions.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature and time (e.g., 150 °C for 10-15 minutes).[11]
-
After cooling, work up the reaction mixture according to the specific method being accelerated (e.g., extraction, filtration).
-
Purify the product as required.
Data Presentation
The following tables summarize typical reaction conditions and yields for the N-alkylation of various pyrazole derivatives using the described methods.
Table 1: Classical N-Alkylation with Alkyl Halides
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Hydrazinyl-4-phenyl-1H-pyrazole | Iodomethane | NaH | DMF | RT | 2-16 | - | [1] |
| 5-Hydrazinyl-4-phenyl-1H-pyrazole | Benzyl bromide | NaH | DMF | RT | 2-16 | - | [1] |
| 3-Substituted pyrazole | Alkylating agent | K₂CO₃ | DMSO | RT or Heated | - | - | [3] |
| 3,5-dimethyl-1H-pyrazole | 1-Bromobutane | KOH | [BMIM][BF₄] | 80 | 2 | >95 | [12] |
Table 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
| Pyrazole Substrate | Trichloroacetimidate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA | DCE | RT | 4 | 77 | [4] |
| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | CSA | DCE | RT | - | 56 (total) | [6] |
Table 3: Microwave-Assisted Synthesis
| Pyrazole Substrate | Reagents | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 3-Aminocrotononitrile | Aryl hydrazine, 1M HCl | Water | 150 | 10-15 | 70-90 | [11] |
| β-Keto ester | Phenyl hydrazine | Solvent-free | - | 4 | 82 | [13] |
| 2-Arylhydrazinyliden-3-oxobutanenitriles | 5-Amino-1H-pyrazoles | Solvent-free | 180 | 4 | 70-94 | [10] |
Mandatory Visualization
Caption: General workflow for the N-alkylation of pyrazoles.
Conclusion
The N-alkylation of pyrazoles is a fundamental transformation in the synthesis of biologically active molecules. The choice of the experimental procedure depends on various factors, including the nature of the starting materials, the desired regioselectivity, and the available equipment. This application note provides a range of detailed protocols, from classical methods to modern microwave-assisted synthesis, to aid researchers in the efficient and successful synthesis of N-alkylated pyrazoles. The provided data tables offer a comparative overview of different methods, facilitating the selection of the most suitable protocol for a given synthetic challenge.
References
- 1. benchchem.com [benchchem.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. scielo.br [scielo.br]
Application Notes and Protocols: 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile as a Versatile Precursor for the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile as a key building block in the synthesis of various heterocyclic compounds, particularly focusing on pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and kinase inhibitory properties.
Overview of Synthetic Applications
This compound is a versatile starting material for the construction of a variety of fused heterocyclic systems. Its vicinal amino and cyano groups provide reactive sites for cyclization reactions with various electrophiles and nucleophiles. The resulting pyrazolo[3,4-d]pyrimidines are structural analogs of purines and have been shown to interact with various biological targets. Similarly, pyrazolo[3,4-b]pyridines also exhibit a broad spectrum of pharmacological activities.
A general synthetic workflow for the utilization of this compound is depicted below.
Caption: Synthetic workflow for heterocycle synthesis.
Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are a prominent class of compounds synthesized from this compound. These derivatives have shown significant potential as anticancer agents by targeting various protein kinases.
General Experimental Protocols
Protocol 1: Synthesis of 4-amino-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile
This protocol describes the synthesis of a 4-aminopyrazolo[3,4-d]pyrimidine derivative.[1]
-
A mixture of 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile (2 mmol, 0.57 g) and formamide (10 ml) in DMF (10 ml) is heated under reflux for 12 hours.
-
The reaction mixture is allowed to cool to room temperature.
-
The mixture is then poured into 200 ml of ice-cooled water.
-
The resulting yellow precipitate is filtered off, dried, and recrystallized from ethanol to yield the final product.
Protocol 2: Synthesis of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][2][3]oxazin-4-one and subsequent conversion to pyrazolo[3,4-d]pyrimidin-4-ones
This multi-step protocol starts from a related aminopyrazole ester and proceeds through a pyrazolo-oxazinone intermediate.[4][5][6]
-
Hydrolysis of Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate: The starting ester is hydrolyzed to the corresponding carboxylic acid.
-
Cyclization to Pyrazolo-oxazinone: The resulting carboxylic acid (10 mmol) is heated under reflux with acetic anhydride (5 mL) for 5 hours to yield 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][2][3]oxazin-4-one.
-
Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones: The pyrazolo-oxazinone is then reacted with various nucleophiles such as hydroxylamine hydrochloride, urea, thiourea, or aromatic amines to afford the corresponding pyrazolo[3,4-d]pyrimidin-4-ones.
Protocol 3: Synthesis of 3-Substituted-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazolo[3,4-d]pyrimidine-4-amines
This protocol demonstrates the synthesis of pyrazolo[3,4-d]pyrimidine-4-amines from a methanimidate intermediate.[7]
-
Formation of Methanimidate: A mixture of a 5-amino-1-(pyridazinyl)pyrazole-4-carbonitrile (10 mmol), triethylorthoformate (3mL), and acetic anhydride (3 mL) is refluxed for 6 hours. The solvent is removed under reduced pressure, and the resulting solid is recrystallized from ethanol.
-
Amination: The obtained methanimidate (3 mmol) is added to methanol (20 mL) saturated with ammonia at 0°C for 1 hour. The reaction mixture is then warmed to room temperature and stirred for 6 hours. The precipitated solid is collected and recrystallized to give the final product.
Quantitative Data: In Vitro Anticancer Activity
The synthesized pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 10e | MCF-7 (Breast) | 11 | [4][5][6] |
| 10d | MCF-7 (Breast) | 12 | [4][6] |
| 7 | MCF-7 (Breast) | 14 | [4][6] |
| 10a | MCF-7 (Breast) | 17 | [6] |
| 10c | MCF-7 (Breast) | 18 | [6] |
| 8b | MCF-7 (Breast) | 25 | [4][6] |
| 8d | MCF-7 (Breast) | 25 | [6] |
| 8c | MCF-7 (Breast) | 26 | [6] |
| 8e | MCF-7 (Breast) | 27 | [6] |
| 8a | MCF-7 (Breast) | 33 | [6] |
| 5b | MCF-7 (Breast) | 38 | [6] |
| 4 | MCF-7 (Breast) | 49 | [4][6] |
| 5a | MCF-7 (Breast) | 52 | [6] |
| 6 | MCF-7 (Breast) | 52 | [6] |
| 9 | MCF-7 (Breast) | 84 | [4][6] |
| VIIa | 57 different cell lines | 0.326 - 4.31 | [8] |
| 12b | A549 (Lung) | 8.21 | [9] |
| 12b | HCT-116 (Colon) | 19.56 | [9] |
| 7 | Caco-2 (Colon) | 43.75 | [10] |
| 7 | A549 (Lung) | 17.50 | [10] |
| 7 | HT1080 (Fibrosarcoma) | 73.08 | [10] |
| 7 | Hela (Cervical) | 68.75 | [10] |
Synthesis of Pyrazolo[3,4-b]pyridines
The synthesis of pyrazolo[3,4-b]pyridines can be achieved through a cascade 6-endo-dig cyclization reaction of 5-aminopyrazoles with alkynyl aldehydes.[11]
General Experimental Protocol
Protocol 4: Synthesis of Halogenated and Non-halogenated Pyrazolo[3,4-b]pyridines
-
A mixture of a 5-aminopyrazole (0.2 mmol), an alkynyl aldehyde (0.2 mmol), and a catalyst (e.g., Ag(CF3CO2) (10 mol%) and TfOH (30 mol%)) in a suitable solvent (e.g., DMAc, 1.5 mL) is heated at 100°C for 2 hours.[11]
-
For the synthesis of halogenated derivatives, iodine or N-bromosuccinimide (NBS) can be used as the reagent.[11]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up, and the product is purified by flash column chromatography.
Signaling Pathways and Mechanism of Action
Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases involved in cancer cell proliferation and survival. The proposed mechanisms often involve the inhibition of key signaling pathways.
Kinase Inhibition
Pyrazolo[3,4-d]pyrimidines, being isosteres of the adenine ring of ATP, can act as competitive inhibitors at the ATP-binding site of kinases.[12] This inhibition can block downstream signaling and induce apoptosis in cancer cells. Key targeted kinases include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Src, and Epidermal Growth Factor Receptor (EGFR).[2][8][9][13][14][15]
Caption: Kinase inhibition by pyrazolopyrimidines.
Induction of Apoptosis and Cell Cycle Arrest
Some pyrazolo[3,4-d]pyrimidine derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. For instance, compound 12b has been reported to induce apoptosis and arrest the cell cycle at the S and G2/M phases.[9] Another study showed that treatment with certain derivatives led to a significant increase in the BAX/Bcl-2 ratio, indicating a pro-apoptotic effect.[9]
Caption: Apoptosis induction and cell cycle arrest.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 15. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anticancer Activity of Pyrazole Derivatives
Introduction
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with potent anticancer activity.[1] These heterocyclic compounds have been extensively explored for their ability to target various cancer cell lines and modulate key signaling pathways involved in tumor progression.[2][3] Developing pyrazole-based anticancer drugs with high selectivity and low toxicity is a significant goal in medicinal chemistry.[2] To rigorously assess the therapeutic potential of novel pyrazole derivatives, a standardized set of protocols is essential. These protocols are designed to determine a compound's cytotoxicity, elucidate its mechanism of action, and identify the cellular pathways it affects.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the evaluation of the anticancer properties of pyrazole derivatives. The methodologies cover fundamental in vitro assays, from initial cytotoxicity screening to more in-depth mechanistic studies like apoptosis and cell cycle analysis.
Data Presentation: Comparative Anticancer Activity
A critical first step in evaluating a new compound is to determine its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population and is a key indicator of its potency; a lower IC50 value signifies greater potency.[1] The table below summarizes the IC50 values for selected pyrazole derivatives against a panel of human cancer cell lines, providing a basis for comparative analysis.
| Compound | Target(s) | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Celecoxib | COX-2 | MCF-7 | Breast Cancer | 25.2 - 37.2 | [1] |
| MDA-MB-231 | Breast Cancer | 25.3 | [1] | ||
| HCT-116 | Colon Cancer | ~37 | [1] | ||
| Sorafenib | RAF, VEGFR, PDGFR | PLC/PRF/5 | Liver Cancer | 6.3 | [1] |
| HepG2 | Liver Cancer | 4.5 | [1] | ||
| Crizotinib | ALK, MET | PANC-1 | Pancreatic Cancer | ~5 | [1] |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | HCT-116 | Colon Cancer | 0.04 - 0.94 | [1] |
| Compound 15 | Tubulin Polymerization Inhibitor | MCF-7 | Breast Cancer | 0.042 | [2] |
| PC3 | Prostate Cancer | 0.61 | [2] | ||
| A549 | Lung Cancer | 0.76 | [2] | ||
| Compound 3f | Apoptosis Inducer | MDA-MB-468 | Triple-Negative Breast Cancer | 6.45 (48h) | [4][5] |
| Compound 7a | CDK-2 | HepG2 | Liver Cancer | 6.1 ± 1.9 | [6] |
| Compound 7b | CDK-2 | HepG2 | Liver Cancer | 7.9 ± 1.9 | [6] |
Experimental Workflow and Signaling Pathways
The evaluation of a potential anticancer compound follows a logical progression from broad screening to detailed mechanistic studies. The initial step is typically a cytotoxicity assay to determine the compound's potency. Promising compounds are then subjected to further analysis to understand how they induce cell death, for instance, by triggering apoptosis or causing cell cycle arrest.
Many pyrazole derivatives exert their anticancer effects by interacting with diverse cellular targets and signaling pathways, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3][7] Understanding these interactions is key to elucidating the compound's mechanism of action.
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[1]
Principle: The quantity of formazan produced is directly proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole derivative (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (0.5 mg/mL in sterile PBS)[1]
-
Solubilizing agent (e.g., DMSO, isopropanol)[1]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[1]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).[1][8]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[1][4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes.[1][4]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[4]
Mechanism of Action: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death induced by the compound.[9]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and binds to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[1]
Cell Status:
Materials:
-
6-well cell culture plates
-
Pyrazole derivative
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrazole derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).[4]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[1]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[4]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[1][4]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[1]
Mechanism of Action: Cell Cycle Analysis (PI Staining)
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). It is used to identify if a compound induces cell cycle arrest at a specific phase.
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is proportional to their DNA content. Cells in the G2/M phase (with duplicated DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase.[1]
Materials:
-
6-well cell culture plates
-
Pyrazole derivative
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A to prevent RNA staining)[1]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrazole derivative at the desired concentration and time.[4]
-
Cell Harvesting: Collect all cells and wash with PBS.[4]
-
Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate for at least 12 hours at 4°C. This permeabilizes the cell membrane.[1][10]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in the PI/RNase A staining solution and incubate for 30 minutes.[10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure fluorescence intensity and determine the percentage of cells in each phase of the cell cycle.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fluorinated Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated pyrazole derivatives are a cornerstone in modern medicinal chemistry and agrochemistry. The incorporation of fluorine atoms or fluoroalkyl groups into the pyrazole scaffold can significantly enhance a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3] This document provides a comprehensive overview of the primary synthetic methodologies for accessing these valuable compounds, complete with detailed experimental protocols and comparative data to guide researchers in their synthetic endeavors. The methods covered include classical cyclocondensation reactions, modern [3+2] cycloaddition strategies, and efficient multicomponent reactions.
Key Synthetic Strategies
The synthesis of fluorinated pyrazoles can be broadly categorized into three main approaches:
-
Cyclocondensation of Fluorinated 1,3-Dicarbonyl Compounds: A traditional and robust method involving the reaction of a fluorinated β-diketone or its equivalent with a hydrazine derivative.[4][5][6][7]
-
[3+2] Cycloaddition Reactions: A versatile and highly regioselective approach that typically involves the reaction of a fluorinated 1,3-dipole (like a nitrile imine or a diazoalkane) with a suitable dipolarophile (such as an alkyne or alkene).[4][8][9][10]
-
Multicomponent Reactions (MCRs): Efficient one-pot syntheses that combine three or more reactants to form complex fluorinated pyrazoles, offering high atom economy and operational simplicity.[5]
The choice of synthetic strategy often depends on the desired substitution pattern on the pyrazole ring and the availability of starting materials.
Caption: Decision workflow for selecting a synthetic method.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for representative examples of each synthetic strategy, allowing for easy comparison of their efficiencies and conditions.
Table 1: Synthesis of Trifluoromethyl-Substituted Pyrazoles
| Entry | Method | Reactant 1 | Reactant 2 | Conditions | Yield (%) | Reference |
| 1 | [3+2] Cycloaddition | Trifluoroacetonitrile imine | Chalcone | Et3N, rt | 90-96% | [4] |
| 2 | Three-Component | Aldehyde, Tosyl hydrazide, 2-bromo-3,3,3-trifluoropropene | DBU, solvent | Broad scope, good yields | [9] | |
| 3 | Silver-Catalyzed | Trifluoromethylated ynone | Aryl/alkyl hydrazine | AgOTf (1 mol%), rt, 1h | up to 99% | [6] |
| 4 | Knorr Cyclocondensation | 4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Methyl hydrazine hydrochloride | Scalable | Good | [11] |
Table 2: Synthesis of Difluoromethyl-Substituted Pyrazoles
| Entry | Method | Reactant 1 | Reactant 2 | Conditions | Yield (%) | Reference |
| 1 | [3+2] Cycloaddition | Difluoroacetohydrazonoyl bromide | Electron-deficient olefin | Mild conditions | Good | [8] |
| 2 | Cyclization | Difluoroacetohydrazonoyl bromide | 2-Acylacetonitrile or malononitrile | Na2CO3, MeCN or MeOH, rt | 30-89% | [12] |
| 3 | [3+2] Cycloaddition | Difluoroacetohydrazonoyl bromide | Ynone, alkynoate, or ynamide | - | Good to excellent | [10] |
Experimental Protocols
Protocol 1: Synthesis of 3-Trifluoromethylpyrazoles via [3+2] Cycloaddition of Nitrile Imines with Chalcones
This protocol is adapted from the work of Jasiński and coworkers and describes a two-step synthesis involving the initial formation of a 5-acylpyrazoline followed by its oxidative aromatization.[4]
Caption: Two-step synthesis of 3-trifluoromethylpyrazoles.
Step 1: Synthesis of trans-5-Acylpyrazoline
-
To a solution of the appropriate chalcone (1.0 mmol) in a suitable solvent, add hydrazonoyl bromide (1.2 mmol).[4]
-
Add triethylamine (Et3N) (1.5 mmol) dropwise to the mixture at room temperature.[4]
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove triethylammonium bromide.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the trans-configured pyrazoline.[4]
Step 2: Oxidative Aromatization
-
Dissolve the 5-acylpyrazoline (1.0 mmol) in a selected solvent (e.g., DMSO for fully substituted pyrazoles or hexane for deacylative aromatization).[4]
-
Add activated manganese dioxide (MnO2) (5.0 mmol) to the solution.
-
Heat the mixture to the desired temperature (e.g., reflux in hexane) and stir vigorously.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the MnO2.
-
Wash the Celite pad with a suitable solvent (e.g., dichloromethane).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-trifluoromethylpyrazole.[4]
Protocol 2: Three-Component Synthesis of 3-(Trifluoromethyl)pyrazoles
This protocol is based on a method that utilizes aldehydes, tosyl hydrazide, and 2-bromo-3,3,3-trifluoropropene (BTP) in a one-pot reaction.[9]
Caption: Three-component synthesis of 3-(trifluoromethyl)pyrazoles.
-
To a reaction vessel, add the aldehyde (1.0 mmol), tosyl hydrazide (1.1 mmol), and 2-bromo-3,3,3-trifluoropropene (BTP) (1.5 mmol) in a suitable solvent.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol) to the mixture.[9]
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
The reaction is postulated to proceed through a [3+2] cycloaddition between a diazo intermediate and BTP.[9]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-(trifluoromethyl)pyrazole.
This method is noted for its broad substrate scope, tolerating a variety of functional groups on the aldehyde, and its mild reaction conditions.[9]
Protocol 3: Synthesis of Fully Substituted Difluoromethylpyrazoles via Cyclization
This protocol, developed by Hu and coworkers, describes the synthesis of difluoromethylpyrazoles from difluoroacetohydrazonoyl bromides and active methylene compounds.[12]
-
In a round-bottom flask, combine the difluoroacetohydrazonoyl bromide (1.0 mmol), the active methylene compound (e.g., 2-acylacetonitrile or malononitrile) (1.2 mmol), and sodium carbonate (Na2CO3) (2.0 mmol).[12]
-
Add a suitable solvent, such as acetonitrile (MeCN) or methanol (MeOH), to the mixture.[12]
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, add water to the mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the pure difluoromethyl-substituted pyrazole.
This method is advantageous due to its mild reaction conditions, high regioselectivity, and the use of readily available starting materials.[12]
Conclusion
The synthesis of fluorinated pyrazole derivatives is a dynamic field with a range of established and emerging methodologies. The choice between cyclocondensation, [3+2] cycloaddition, and multicomponent reactions will be dictated by the specific synthetic target and available resources. The protocols and data presented herein offer a practical guide for researchers to navigate the synthesis of these important heterocyclic compounds, facilitating their application in drug discovery and materials science. The continued development of novel, efficient, and selective methods for the synthesis of fluorinated pyrazoles will undoubtedly remain a significant focus of chemical research.[1][2][4]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this synthesis, along with detailed experimental protocols and data to improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, including incomplete reactions, side product formation, and suboptimal reaction conditions. Here’s a breakdown of potential issues and solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1]
-
Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be a valuable technique to enhance yields and shorten reaction times.[1]
-
-
-
Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate and yield.
-
Inefficient Catalysis: The absence of a catalyst or the use of an inappropriate one can lead to lower yields.
-
Side Reactions: The formation of unwanted byproducts can significantly decrease the yield of the desired product.[1]
-
Troubleshooting:
-
Control of Reaction Conditions: Carefully control the temperature and reaction time to minimize the formation of side products.
-
Purification of Starting Materials: Ensure the purity of phenylhydrazine and (ethoxymethylene)malononitrile, as impurities can lead to side reactions.[4]
-
-
Q2: I am observing the formation of an unexpected isomer. How can I improve the regioselectivity of the reaction?
A2: The reaction between phenylhydrazine and (ethoxymethylene)malononitrile is known to be highly regioselective, typically yielding the 5-amino-1-phenyl isomer as the exclusive product.[2] The formation of the 3-amino regioisomer is generally not observed.[2] If you are isolating an unexpected isomer, it is crucial to verify the structure using analytical techniques such as NMR spectroscopy.
Q3: The purification of my final product is proving difficult. What are some effective purification strategies?
A3: The product, this compound, is typically a solid.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. Ethanol is a suitable solvent for recrystallization.[5]
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography can be employed. A common eluent system is a gradient of hexane and ethyl acetate.[2]
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the impact of different solvents and catalysts on the yield of this compound.
| Phenylhydrazine Derivative | Reagent | Solvent | Catalyst | Temperature | Time (h) | Yield (%) | Reference |
| Phenylhydrazine | (Ethoxymethylene)malononitrile | Trifluoroethanol (TFE) | None | Reflux | 4 | 93 | [2] |
| Phenylhydrazine | (Ethoxymethylene)malononitrile | Ethanol | None | Reflux | 4 | 84 | [2] |
| Phenylhydrazine | (Ethoxymethylene)malononitrile | Methanol | None | Reflux | 4 | 65 | [2] |
| Phenylhydrazine | (Ethoxymethylene)malononitrile | Tetrahydrofuran (THF) | None | Reflux | 4 | 47 | [2] |
| Aryl hydrazines | Malononitriles | Water/PEG-400 | FeCl3/PVP | Not Specified | 2-4 | up to 97 | [3] |
| Phenyl hydrazine | Benzaldehyde derivatives, malononitrile | H2O/EtOH | LDH@PTRMS@DCMBA@CuI | 55 °C | 15-27 min | 85-93 | [6][7] |
Experimental Protocols
General Procedure for the Synthesis of this compound: [2]
-
To a solution of phenylhydrazine (1.2 mmol) in absolute ethanol (2 mL) with stirring, slowly add (ethoxymethylene)malononitrile (1.2 mmol).
-
Once the addition is complete, carefully bring the solution to reflux under a nitrogen atmosphere.
-
Maintain the reflux for 4 hours.
-
After cooling the reaction mixture to room temperature, dilute it with ethyl acetate (50 mL) and wash with water (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in pyrazole synthesis.
Caption: Key parameters for optimizing the synthesis reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
The most frequently employed purification techniques for this compound are recrystallization and column chromatography. Recrystallization is often performed using solvents like ethanol or a mixture of ethanol and dimethylformamide (DMF).[1][2] For column chromatography, a common mobile phase is a gradient of hexane and ethyl acetate.[3]
Q2: What is the expected appearance and melting point of pure this compound?
Pure this compound is typically a solid.[4] Depending on the specific isomeric form and purity, it can appear as white, buff, yellow, or brown crystals or powder.[1][5][6] The reported melting point is in the range of 132-137 °C.[4][7]
Q3: What are some potential impurities I should be aware of during the synthesis and purification of this compound?
Impurities can arise from starting materials, side reactions, or decomposition. Common starting materials in the synthesis of pyrazole derivatives include phenylhydrazine, malononitrile, and various aldehydes or ketones.[8][9][10] Unreacted starting materials or by-products from their side reactions can be present in the crude product. For instance, if synthesized via a multi-component reaction, unreacted aldehydes, malononitrile, or phenylhydrazine could be present.[8][9][10]
Troubleshooting Guide
Problem 1: The crude product is an oil and does not solidify.
-
Possible Cause: Presence of residual solvent or impurities that are depressing the melting point.
-
Solution:
-
Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Heating the flask gently on a rotary evaporator can aid this process.
-
Trituration: Try adding a small amount of a non-polar solvent in which the desired compound is insoluble, such as hexane or diethyl ether. Scratch the inside of the flask with a glass rod at the solvent-oil interface to induce crystallization.
-
Seed Crystals: If available, add a small seed crystal of the pure compound to the oil to initiate crystallization.
-
Purification: If the oil persists, it likely contains a significant amount of impurities. Proceed with column chromatography to purify the compound.
-
Problem 2: The purified product is still colored (e.g., yellow, brown).
-
Possible Cause: Presence of colored impurities, often highly conjugated organic molecules formed as by-products.
-
Solution:
-
Recrystallization with Decolorizing Carbon: Dissolve the colored product in a suitable hot solvent (e.g., ethanol). Add a small amount (typically 1-5% by weight) of activated charcoal (decolorizing carbon). Swirl the hot solution for a few minutes. Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Allow the filtrate to cool and crystallize.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a more robust method for separating colored impurities from the desired product.
-
Problem 3: Poor recovery after recrystallization.
-
Possible Cause: The chosen recrystallization solvent is too good a solvent for the compound, even at low temperatures, or too much solvent was used.
-
Solution:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If the recovery is low, consider using a solvent system where the compound is less soluble. This can be a single solvent or a binary mixture (e.g., ethanol/water).
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cooling: Ensure the solution is cooled slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), concentrate it by evaporating some of the solvent and cool it again to recover more crystals.
-
Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈N₄ | [4][11][12] |
| Molecular Weight | 184.20 g/mol | [4][11] |
| Melting Point | 132-137 °C | [4][7] |
| CAS Number | 5334-43-0 | [4][11] |
| Appearance | Solid (can be white, buff, yellow, or brown) | [1][4][5][6] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica with the adsorbed product onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to a mixture of hexane/ethyl acetate (e.g., 7:1, then 5:1).[3]
-
Fraction Collection: Collect fractions of the eluent and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for purification issues.
Caption: General purification workflow decision guide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 4. 5-氨基-1-苯基吡唑-4-腈 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 7. CAS#:5334-43-0 | this compound | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
- 9. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C10H8N4 | CID 79256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. GSRS [gsrs.ncats.nih.gov]
common byproducts in the synthesis of aminopyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of aminopyrazoles, with a focus on byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing aminopyrazoles?
A1: The most prevalent methods for synthesizing 3- and 5-aminopyrazoles involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1][2] The two primary classes of starting materials for this reaction are:
-
β-Ketonitriles: These compounds react with hydrazines to form an intermediate hydrazone, which then undergoes cyclization to yield the aminopyrazole.[1][2][3][4] This is one of the most common and versatile methods.
-
α,β-Unsaturated Nitriles (e.g., 3-alkoxyacrylonitriles): These also react with hydrazines to form aminopyrazoles.[2]
Q2: What is the most common byproduct issue in aminopyrazole synthesis?
A2: The most significant challenge and primary source of byproducts is the lack of regioselectivity when using monosubstituted hydrazines (e.g., methylhydrazine or phenylhydrazine).[1] The two nitrogen atoms of the hydrazine have different nucleophilicity, leading to two possible cyclization pathways that result in a mixture of regioisomers: N-substituted 3-aminopyrazoles and 5-aminopyrazoles.[1]
Q3: What are other typical byproducts observed in aminopyrazole synthesis?
A3: Besides the undesired regioisomer, other common byproducts can include:
-
Uncyclized Hydrazone Intermediates: If the cyclization step is incomplete, the stable hydrazone intermediate may be isolated.[1]
-
N-Acetylated Aminopyrazoles: When using acetic acid as a solvent at high temperatures, the desired aminopyrazole can sometimes react with the solvent to form an N-acetylated amide byproduct.[1][5]
-
Fused Heterocyclic Systems: 5-Aminopyrazoles are versatile and can react further with starting materials or intermediates, especially under harsh conditions, to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[1]
Q4: How can I confirm the regiochemistry of my aminopyrazole product?
A4: Unambiguous determination of the isomer is crucial. While routine 1H NMR and mass spectrometry are essential first steps, advanced 2D NMR techniques are often required for definitive structure elucidation.[1] Techniques like 1H-15N HMBC are powerful for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[1] In many cases, single-crystal X-ray diffraction is the ultimate method for definitive structural proof.[1]
Troubleshooting Guide
This guide addresses specific experimental issues related to byproduct formation and poor yields during aminopyrazole synthesis.
Issue 1: My reaction yields a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers.
This is the most common problem when using substituted hydrazines. The ratio of these isomers is highly dependent on the reaction conditions, which can be tuned to favor one product over the other by exploiting kinetic versus thermodynamic control.
| Control Type | Favored Product | Typical Conditions |
| Kinetic Control | 3-Aminopyrazole | Lower temperatures (e.g., 0°C), strong base (e.g., sodium ethoxide) in an anhydrous solvent (e.g., ethanol).[1] |
| Thermodynamic Control | 5-Aminopyrazole | Higher temperatures (e.g., reflux), often with an acid catalyst (e.g., acetic acid) in a solvent like toluene or ethanol.[1] |
Q: How can I selectively synthesize the 5-aminopyrazole isomer (Thermodynamic Control)?
A:
-
Reaction Setup: To a solution of the β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq) in a suitable solvent like toluene or ethanol (0.2 M), add the substituted hydrazine (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-110°C) and monitor the reaction by TLC until the starting material is consumed. Microwave heating at 120-140°C for 10-30 minutes can also be effective.[1]
-
Workup and Purification: Cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization (e.g., from ethanol) or flash column chromatography.[1]
Q: How can I selectively synthesize the 3-aminopyrazole isomer (Kinetic Control)?
A:
-
Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N2 or Argon), prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in anhydrous ethanol (0.5 M). Cool the solution to 0°C in an ice bath.[1]
-
Reactant Addition: To the cold ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol.
-
Hydrazine Addition: Add the substituted alkylhydrazine (1.0 eq) dropwise while maintaining the temperature at 0°C.
-
Reaction Conditions: Stir the mixture vigorously at 0°C for 2-4 hours, monitoring by TLC.
-
Workup and Purification: Quench the reaction by carefully adding a saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product promptly, as some 3-amino isomers can be less stable than their 5-amino counterparts.[1]
Issue 2: The reaction is slow or does not go to completion, leaving uncyclized intermediates.
This can occur if the cyclization step is not favored or if the starting materials are not sufficiently reactive under the chosen conditions.
Q: How can I drive the reaction to completion?
A:
-
Increase Temperature: For thermodynamically controlled reactions, increasing the temperature (e.g., refluxing) often facilitates the final cyclization and aromatization steps.[1]
-
Use a Catalyst: An acid catalyst like acetic acid or a base catalyst can promote the cyclization step.
-
Microwave Irradiation: This can often accelerate the reaction and drive it to completion in a shorter time.[1]
-
Check Starting Material Purity: Impurities in the starting materials can inhibit the reaction.
Issue 3: Purification is difficult, and I cannot separate the regioisomers.
Q: What is the best strategy for obtaining a pure product?
A: The most effective strategy is to avoid the formation of the isomeric mixture in the first place by optimizing the reaction for high regioselectivity.
-
Optimize Before Scaling Up: Run small-scale trials using the conditions described in Issue 1 to find the optimal solvent, catalyst, and temperature for your specific substrates.
-
Chromatography: If a mixture is unavoidable, careful flash column chromatography is often the most effective method for separation. Experiment with different solvent systems to achieve the best separation.
-
Recrystallization: In some cases, fractional crystallization may be possible if the solubilities of the two isomers are sufficiently different.
Visualizing Byproduct Formation
The following diagram illustrates the common synthetic pathway for aminopyrazoles from a β-ketonitrile and a monosubstituted hydrazine, highlighting the formation of the major regioisomeric byproducts.
Caption: Synthetic pathways to aminopyrazoles and common byproducts.
References
Pyrazole Synthesis Technical Support Center: Troubleshooting Regioselectivity
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common regioselectivity issues encountered during the synthesis of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of regioselectivity issues in pyrazole synthesis?
The most common cause of regioselectivity issues arises in condensation reactions involving unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, famously known as the Knorr pyrazole synthesis.[1][2][3][4] The substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the dicarbonyl compound, leading to the formation of a mixture of two regioisomeric pyrazoles.[1][2]
Q2: How do steric and electronic effects influence regioselectivity in the Knorr pyrazole synthesis?
Both steric and electronic factors of the reactants and the reaction conditions play a crucial role in determining the final ratio of regioisomers.[2]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine will favor the nucleophilic attack of the hydrazine on the less sterically hindered carbonyl group.[2]
-
Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl compound can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[2] Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by its substituent.
Q3: Can the choice of solvent control the regioselectivity of pyrazole synthesis?
Yes, the solvent can have a profound effect on the regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the regioselectivity in the formation of N-substituted pyrazoles compared to conventional solvents like ethanol.[5]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Knorr Pyrazole Synthesis with Unsymmetrical 1,3-Diketones
Symptoms:
-
Formation of a mixture of two regioisomeric pyrazoles, confirmed by NMR spectroscopy (e.g., ¹H NMR, ¹³C NMR, and NOE experiments).[2]
-
Difficulty in separating the desired regioisomer from the mixture.
Possible Causes:
-
Similar steric and electronic environments of the two carbonyl groups in the 1,3-dicarbonyl compound.
-
Use of a non-polar or protic solvent that does not sufficiently differentiate the reactivity of the two carbonyls.
Solutions:
-
Solvent Modification: Change the reaction solvent to a fluorinated alcohol like TFE or HFIP.[5] These solvents can significantly enhance the regioselectivity, often favoring the formation of one isomer.
-
Temperature Optimization: Investigate the effect of reaction temperature. In some cases, lowering the temperature may improve selectivity.
-
pH Adjustment: The acidity or basicity of the reaction medium can influence the reaction pathway.[2] Experiment with acidic or basic catalysts to favor the formation of the desired isomer.
Data Presentation: Regioselectivity in Pyrazole Synthesis
The following tables summarize quantitative data on the regioselectivity of pyrazole synthesis under various conditions.
Table 1: Effect of Solvent on the Regioisomeric Ratio in the Reaction of 1-Aryl-4,4,4-trifluorobutane-1,3-diones with Arylhydrazines [6]
| 1,3-Diketone (Aryl group) | Arylhydrazine | Solvent | Regioisomeric Ratio (Isomer 11 : Isomer 12) | Total Yield (%) |
| Phenyl | Phenylhydrazine | Ethanol | Equimolar mixture | - |
| Phenyl | Phenylhydrazine | N,N-Dimethylacetamide | 98 : 2 | 74-77 |
| 4-Chlorophenyl | Phenylhydrazine | N,N-Dimethylacetamide | 98 : 2 | 74-77 |
| 4-Methoxyphenyl | Phenylhydrazine | N,N-Dimethylacetamide | 98 : 2 | 74-77 |
Table 2: Influence of Fluorinated Alcohols on Regioselectivity
| 1,3-Diketone | Hydrazine | Solvent | Regioisomeric Ratio (5-Aryl : 5-CF3) |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | 1 : 1.2 |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 95 : 5 |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | 97 : 3 |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | Ethanol | 1 : 1 |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | TFE | 98 : 2 |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | HFIP | 99 : 1 |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis[3][4][8]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (1.0 - 1.2 eq)
-
Solvent (e.g., ethanol, glacial acetic acid, or fluorinated alcohols)
-
Acid or base catalyst (if required)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Slowly add the substituted hydrazine to the solution at room temperature. The reaction can be exothermic.
-
Stir the reaction mixture at room temperature or heat under reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Determine the regioisomeric ratio using ¹H NMR spectroscopy.
Protocol 2: Regioselective Synthesis of 3,5-Disubstituted Pyrazoles Using Fluorinated Alcohols[5][6]
Materials:
-
1,3-Diketone (e.g., 1-aryl-4,4,4-trifluorobutane-1,3-dione) (1 eq)
-
Methylhydrazine or Phenylhydrazine (1 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
Dissolve the 1,3-diketone in TFE or HFIP at room temperature.
-
Add the substituted hydrazine to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired pyrazole regioisomer.
Protocol 3: One-Pot Regioselective Synthesis of 3,5-Diarylpyrazoles[9]
Materials:
-
2'-Hydroxychalcone (1 eq)
-
Hydrazine hydrate (excess)
-
Dimethyl sulfoxide (DMSO)
-
Iodine (catalytic amount)
Procedure:
-
In a reaction vessel, treat the 2'-hydroxychalcone with hydrazine hydrate in DMSO at room temperature for 5 minutes.
-
Add a catalytic amount of iodine to the reaction mixture.
-
Heat the mixture at 130-140°C for 2 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 3,5-diarylpyrazole.
Visualizations
Caption: Troubleshooting workflow for regioselectivity issues.
Caption: Knorr pyrazole synthesis pathways.
Caption: Alternative regioselective synthesis routes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyrazole Cyclization
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development endeavors.
Troubleshooting Guide
This guide addresses specific issues that may arise during pyrazole cyclization reactions in a question-and-answer format.
Q1: My pyrazole synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in pyrazole synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed. Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be an effective method to enhance yields and shorten reaction times.[1]
-
-
Suboptimal Temperature: The reaction may have a significant activation energy barrier.
-
Solution: If the reaction is sluggish at room temperature, heating is often necessary. Refluxing the reaction mixture is a common strategy. However, be aware that excessively high temperatures can lead to decomposition and the formation of side products. Temperature optimization studies are recommended.[1][2]
-
-
Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions and consequently, lower yields.[3]
-
Solution: Ensure the purity of your starting materials through appropriate purification techniques before use.
-
-
Formation of Stable Intermediates: In some cases, stable intermediates, such as hydroxylpyrazolidines, may form and not readily dehydrate to the final pyrazole product.[3]
-
Solution: Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to promote the final cyclization step.[3]
-
-
Inappropriate Catalyst: The choice and amount of catalyst can be critical.
-
Solution: For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[1] In some instances, Lewis acids or other catalysts like nano-ZnO have been shown to improve yields.[1] Experiment with different catalysts and concentrations to find the optimal conditions for your specific substrates.
-
Q2: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[3] The regioselectivity is influenced by steric and electronic differences between the two carbonyl groups, as well as the reaction conditions.[3]
-
Reaction Conditions: The reaction pathway can be influenced by the pH of the reaction medium.
-
Solution: Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, potentially leading to a different major regioisomer.[3] A careful study of the reaction under different pH conditions is advisable.
-
-
Solvent Choice: The solvent can play a crucial role in directing the regioselectivity.
-
Solution: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in some cases.[3]
-
Q3: My reaction is forming unexpected side products. What are the common side reactions and how can I minimize them?
A3: Besides the formation of regioisomers, other side reactions can occur, leading to a complex product mixture and difficult purification.
-
Isomeric Pyrazoles: As discussed above, lack of regioselectivity is a primary cause of isomeric impurities.[3]
-
Ring-Opened or Rearranged Products: The presence of highly reactive functional groups on the starting materials can lead to complex rearrangements or ring-opening under the reaction conditions.[3]
-
Solution: Carefully control the reaction temperature and consider alternative synthetic routes that avoid highly reactive intermediates if they are not desired.[3]
-
-
Solvent-Related Side Reactions: The solvent itself can sometimes participate in the reaction.
-
Solution: For instance, using methanol as a solvent with certain substrates can lead to Michael addition as a side reaction.[2] If you suspect solvent participation, switching to a more inert solvent is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for pyrazole synthesis?
A1: The most prevalent method is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[3] The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used example.[3][4] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions.[3][4]
Q2: How does solvent polarity affect the reaction?
A2: The polarity of the solvent is a critical parameter. If the transition state of the cyclization step is more polar than the reactants, a more polar solvent can stabilize the transition state and increase the reaction rate.[2] However, the solubility of the starting materials is also crucial; the chosen solvent must effectively dissolve both the 1,3-dicarbonyl compound and the hydrazine derivative.[2] If you are experiencing low yields, conducting a small-scale solvent screening with a range of solvents of varying polarities (e.g., ethanol, DMF, toluene) is recommended.[2]
Q3: Are there any "green" or environmentally friendly methods for pyrazole synthesis?
A3: Yes, several green chemistry approaches have been developed. These include the use of ultrasonic irradiation, microwave-assisted synthesis, ionic liquids, and solvent-free reaction conditions.[2] These methods can offer advantages such as faster reaction rates, reduced energy consumption, and the use of less hazardous solvents like water.[2]
Q4: Can I synthesize N-substituted pyrazoles directly?
A4: Yes, N-substituted pyrazoles can be synthesized by using a substituted hydrazine in the cyclization reaction. For example, refluxing chalcones with a substituted hydrazine in the presence of an acid like formic or acetic acid is a common method.[5]
Data Presentation
Table 1: Effect of Solvent on Reaction Yield for a Typical Pyrazole Synthesis
| Solvent | Polarity | Boiling Point (°C) | Typical Yield | Reference |
| Ethanol | Polar Protic | 78 | Good | [2] |
| Methanol | Polar Protic | 65 | Moderate to Good | [2] |
| Toluene | Nonpolar | 111 | Variable | [2] |
| DMF | Polar Aprotic | 153 | Good to Excellent | [2] |
| DMAc | Polar Aprotic | 165 | Good to Excellent | [2] |
| Ethylene Glycol | Polar Protic | 197 | Good to Excellent | [2] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Table 2: General Comparison of Common Pyrazole Synthesis Methods
| Method | Starting Materials | General Conditions | Typical Yields | Advantages | Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyl compound, Hydrazine | Acid or base catalysis, often requires heating.[4] | Good to excellent (>75%).[4] | Readily available starting materials, simple procedure.[4] | Potential for regioisomer formation with unsymmetrical dicarbonyls.[4] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated carbonyl, Hydrazine | Often a two-step process involving a pyrazoline intermediate and subsequent oxidation. Can require reflux.[4] | Moderate to Good | Access to different substitution patterns. | May require an additional oxidation step. |
| 1,3-Dipolar Cycloaddition | Diazo compound, Alkyne | Often proceeds under mild conditions. | Good to excellent | Excellent control over regiochemistry.[4] | Availability and stability of diazo compounds can be a limitation. |
| Multicomponent Reactions | e.g., Aldehyde, 1,3-dicarbonyl, Diazo compound | One-pot reaction, often catalyzed. | Good to excellent | High efficiency and molecular diversity in a single step.[4] | Optimization can be complex. |
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This is a generalized procedure and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid).
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 eq.) to the solution. If using a hydrazine salt (e.g., hydrochloride), a base may be required to liberate the free hydrazine.
-
Catalyst Addition (Optional): Add a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid) if required.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.[3]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If the product is soluble, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.[3]
Visualizations
Caption: A generalized experimental workflow for pyrazole cyclization.
Caption: A logical workflow for troubleshooting low pyrazole yield.
References
challenges in scaling up the synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
Welcome to the technical support center for the synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges encountered during the synthesis and scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent and efficient method is a one-pot, three-component reaction involving an aromatic aldehyde (like benzaldehyde), malononitrile, and phenylhydrazine.[1][2][3] This approach is favored for its atom economy and straightforward procedure. Variations exist in the choice of catalyst and solvent systems to optimize yield and reaction time.[1][3][4][5]
Q2: I am observing a low yield in my reaction. What are the potential causes and solutions?
A2: Low yields can stem from several factors. Incomplete reaction is a common issue, which can be addressed by increasing the reaction time or temperature. Ensuring efficient mixing is also crucial, especially in larger batches. The quality of starting materials, particularly phenylhydrazine which can oxidize over time, should be verified. Additionally, the formation of side products or regioisomers can reduce the yield of the desired product.[6] Optimizing reaction conditions such as solvent and catalyst can improve selectivity.[6]
Q3: My final product is discolored. How can I minimize impurity formation?
A3: Discoloration often indicates the presence of impurities arising from side reactions or oxidation of the amine product.[7] Performing the reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[7] Purification of reagents, especially starting materials that may have degraded, is also recommended.[7] Careful control of reaction temperature and time can minimize the formation of byproducts.[6]
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: The reaction can be exothermic, particularly the condensation with hydrazine derivatives.[6][7] On a larger scale, inefficient heat dissipation can lead to a thermal runaway.[6][7] Therefore, controlled addition of reagents and adequate cooling are critical. Hydrazine derivatives are also toxic and should be handled with appropriate personal protective equipment in a well-ventilated area.[7]
Q5: Purification by column chromatography is not feasible for my large-scale synthesis. What are alternative purification methods?
A5: For large-scale purification, recrystallization is the most common and economical method.[6][8][9] The choice of solvent is critical for obtaining high purity. Ethanol is often a suitable solvent for aminopyrazoles.[7][8][9] In some cases, forming a salt of the product (e.g., hydrochloride) can improve crystallinity and ease of isolation.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Reaction Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure efficient stirring.[6] |
| Poor quality of starting materials. | Use freshly distilled or high-purity reagents, especially phenylhydrazine.[7] | |
| Formation of byproducts or regioisomers. | Optimize reaction conditions (solvent, temperature, catalyst) to enhance selectivity.[6] | |
| Product loss during workup. | Optimize extraction and recrystallization solvents and procedures.[6] | |
| Product Discoloration / Impurities | Oxidation of the amine product. | Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen).[7] |
| Side reactions from impurities in starting materials. | Purify starting materials before use. | |
| Thermal degradation. | Avoid excessive heating during the reaction and purification steps. | |
| Difficulty in Product Isolation | Product is an oil or does not crystallize. | Attempt to form a salt (e.g., hydrochloride) to induce crystallization.[7] |
| Product is highly soluble in the reaction solvent. | Perform a solvent screen to find a suitable anti-solvent for precipitation or a better recrystallization solvent.[7] | |
| Impurities co-crystallize with the product. | Re-dissolve the product in a suitable solvent and add an anti-solvent slowly to encourage selective crystallization. Consider a different recrystallization solvent system. | |
| Inconsistent Results on Scale-Up | Poor mixing in a larger reactor. | Ensure the agitation is sufficient for the reactor size and viscosity of the reaction mixture. |
| Inefficient heat transfer leading to temperature gradients. | Use a jacketed reactor with a temperature control unit. Add reagents portion-wise to manage exotherms.[7] |
Experimental Protocols
General Procedure for One-Pot Synthesis of this compound
This protocol is a generalized representation based on common literature procedures.[2][3][8]
Materials:
-
Benzaldehyde
-
Malononitrile
-
Phenylhydrazine
-
Ethanol (or other suitable solvent)
-
Catalyst (optional, e.g., a mild base or a specific catalyst as cited in literature)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Add phenylhydrazine (1 equivalent) to the mixture. If a catalyst is used, it should be added at this stage.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[8][9]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound Derivatives
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 55 | 15-27 | 85-93 | [5][8][10] |
| None | Water and Ethanol | Room Temp | - | - | [2][3] |
| Fe₃O₄@SiO₂@Tannic acid | - | 80 | - | High | [4][11] |
| SnO–CeO₂ nanocomposite | Water | - | - | 81-96 | [1] |
Visualizations
Logical Troubleshooting Workflow for Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green and efficient synthesis of 5-amino-1 H-pyrazole-5-carbonitriles utilizing novel modified LDH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
Technical Support Center: 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. The information provided is intended to assist in understanding and mitigating potential degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
Based on the chemical structure of this compound, the primary degradation pathways are anticipated to involve hydrolysis of the cyano and amino groups, oxidation of the amino group, and potential cleavage of the pyrazole ring under harsh conditions.
Q2: What are the likely degradation products I might observe?
Under different stress conditions, you may encounter several degradation products. The most common are expected to be the result of hydrolysis and oxidation.
Potential Degradation Products of this compound
| Degradation Pathway | Potential Degradant | Chemical Name |
| Hydrolysis | DP1 | 5-amino-1-phenyl-1H-pyrazole-4-carboxamide |
| DP2 | 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| DP3 | 5-imino-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbonitrile | |
| Oxidation | DP4 | 5-nitroso-1-phenyl-1H-pyrazole-4-carbonitrile |
| DP5 | 5-nitro-1-phenyl-1H-pyrazole-4-carbonitrile | |
| Photodegradation | - | Complex mixture of products, potentially involving ring rearrangement or cleavage. |
| Thermal Degradation | - | Potential for dimerization or polymerization at elevated temperatures. |
Q3: How can I minimize degradation of this compound during my experiments?
To minimize degradation, it is recommended to:
-
Control pH: Avoid strongly acidic or basic conditions unless required for a specific reaction. Buffering the solution to a neutral or slightly acidic pH can enhance stability.
-
Limit Exposure to Light: Store the compound and reaction mixtures in the dark or use amber-colored glassware to prevent photolytic degradation.
-
Maintain Inert Atmosphere: For reactions sensitive to oxidation, perform experiments under an inert atmosphere (e.g., nitrogen or argon).
-
Control Temperature: Avoid excessive heat. If heating is necessary, use the lowest effective temperature and minimize the duration.
-
Use High-Purity Solvents and Reagents: Impurities can sometimes catalyze degradation reactions.
Troubleshooting Guides
Issue 1: I am observing an unexpected peak in my chromatogram after leaving my sample in an acidic mobile phase.
-
Potential Cause: Acid-catalyzed hydrolysis of the cyano group to a carboxamide (DP1) or a carboxylic acid (DP2) is a likely cause.
-
Troubleshooting Steps:
-
Analyze the new peak: Use mass spectrometry (MS) to determine the molecular weight of the impurity. A mass increase of 18 Da suggests hydrolysis to the amide (DP1), while a mass increase of 19 Da suggests hydrolysis to the carboxylic acid (DP2).
-
Modify mobile phase: If possible, adjust the mobile phase to a more neutral pH to reduce on-column degradation.
-
Prepare fresh samples: Analyze samples immediately after preparation to minimize the time the compound is exposed to acidic conditions.
-
Issue 2: My sample is changing color (e.g., turning yellow or brown) upon exposure to air.
-
Potential Cause: This may indicate oxidation of the 5-amino group. The formation of nitroso (DP4) or nitro (DP5) derivatives can lead to colored compounds.
-
Troubleshooting Steps:
-
Protect from air: Store the compound under an inert atmosphere. When preparing solutions, use de-gassed solvents.
-
Add antioxidants: In some applications, the addition of a small amount of an antioxidant may help to prevent oxidation. Compatibility with your downstream analysis should be verified.
-
Characterize colored species: If possible, isolate and characterize the colored impurity to confirm its structure.
-
Issue 3: I am seeing multiple degradation products after exposing my compound to UV light.
-
Potential Cause: Photodegradation can lead to complex reaction pathways, including ring rearrangements or cleavage, resulting in multiple products.
-
Troubleshooting Steps:
-
Minimize light exposure: Protect the compound and all solutions from light at all stages of the experiment.
-
Use photostability testing: If the compound is intended for a formulation that will be exposed to light, dedicated photostability studies should be performed according to ICH guidelines to characterize the degradation products.
-
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of water.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method coupled with a mass spectrometer to identify and quantify the parent compound and any degradation products.
Protocol 2: Forced Degradation Study - Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent.
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Analysis: Analyze all samples by HPLC-MS to identify and quantify the parent compound and any oxidation products.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: General experimental workflow for forced degradation studies.
Technical Support Center: A Troubleshooting Guide for Multicomponent Reactions of Pyrazoles
Welcome to our technical support center dedicated to navigating the complexities of multicomponent reactions (MCRs) for pyrazole synthesis. This guide is tailored for researchers, scientists, and professionals in drug development, providing practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Pyrazole Product
Q: My multicomponent reaction is resulting in a very low yield or failing to produce the desired pyrazole. What are the likely causes and how can I troubleshoot this?
A: Low or no yield in pyrazole MCRs can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions. Here’s a systematic approach to diagnosing and resolving the issue:
Possible Causes & Solutions:
-
Poor Quality of Starting Materials: Impurities in reactants, such as the 1,3-dicarbonyl compound or hydrazine derivatives, can lead to side reactions and significantly lower the yield.[1][2]
-
Recommendation: Ensure the purity of your starting materials. Hydrazine derivatives, in particular, can degrade over time; using a freshly opened bottle or purified reagent is advisable.[2]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that require optimization.[2][3]
-
Recommendation: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ensure full consumption of starting materials.[1][2][3] For many condensation reactions, heating (reflux) is necessary to drive the reaction to completion.[3]
-
-
Inappropriate Catalyst: The choice and concentration of the catalyst can be crucial.
-
Recommendation: For Knorr-type syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[3] In some cases, Lewis acids or other catalysts have been shown to improve yields.[3] Experiment with different catalysts and concentrations to find the optimal conditions for your specific substrates.
-
-
Formation of Stable Intermediates: In some instances, stable intermediates, such as hydroxylpyrazolidines, may form and not readily dehydrate to the final pyrazole product.[1]
-
Recommendation: Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, can facilitate the conversion of these intermediates to the desired product.[1]
-
Issue 2: Formation of Multiple Products and Side Reactions
Q: My reaction is producing a mixture of products, including what appear to be regioisomers. How can I improve the selectivity of my reaction?
A: The formation of multiple products, especially regioisomers, is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1] Regioselectivity is influenced by both steric and electronic factors of the reactants and the reaction conditions.[1][2]
Strategies to Improve Regioselectivity:
-
Solvent Selection: The polarity and nature of the solvent can significantly influence the reaction pathway.
-
Recommendation: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity in some cases.[1]
-
-
pH Control: The pH of the reaction medium can dictate the initial site of nucleophilic attack by the hydrazine.[1]
-
Recommendation: Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[1] Experimenting with acidic, basic, or neutral conditions can help favor the formation of the desired isomer.
-
-
Steric Hindrance: The steric bulk of substituents on both the hydrazine and the dicarbonyl compound can direct the reaction towards a single regioisomer.[2]
-
Recommendation: Carefully select starting materials with appropriate steric properties to enhance selectivity.
-
Common Side Products and Their Avoidance:
| Side Product | Cause | Mitigation Strategy |
| Isomeric Pyrazoles | Lack of regioselectivity with unsymmetrical 1,3-dicarbonyls.[1] | Optimize solvent, pH, and steric factors as described above. |
| Ring-Opened Products | Presence of highly reactive functional groups on the pyrazole ring.[1] | Carefully control reaction temperature and consider alternative synthetic routes.[1] |
| Incomplete Cyclization | Formation of stable acyclic intermediates. | Increase reaction temperature or add a dehydrating agent.[1] |
Experimental Protocols
General Protocol for a Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Piperidine (5 mol%)
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is often complete within 20-30 minutes.[4]
-
Upon completion, the solid product that forms can be collected by vacuum filtration.[2][5]
-
Wash the collected solid with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[2][5]
Data Presentation
Table 1: Effect of Solvent on Reaction Yield in a Pyrazole Synthesis
| Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Water | Taurine | 80 | 2 | 85-92 | [5] |
| Ethanol | Piperidine | Room Temp | 0.33 | 85-93 | [4] |
| Water | None | Reflux | 1 | Good | [6] |
| Glycerol | Ammonium Acetate | Reflux | 1 | Lower than water | [6] |
| PEG | Ammonium Acetate | Reflux | 1 | Lower than water | [6] |
| t-BuOH/Water | CuI | Room Temp | 2 | 95 | [7] |
Note: Yields are highly dependent on the specific substrates used. This table illustrates general trends.
Table 2: Influence of Reaction Conditions on Yield and Time
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional Heating | SnCl2 | - | 1.4 h | 80 | [8] |
| Microwave Irradiation | SnCl2 | - | 3 min | 92 | [8] |
| Conventional Stirring | KOtBu | Methanol | - | - | [8] |
| Microwave Irradiation | KOtBu | Methanol | < 5 min | Excellent | [8] |
| Ultrasonic Irradiation | None | Water | 10 min | Excellent | [8] |
Visualizations
Logical Workflow for Troubleshooting Low Reaction Yield
Caption: A logical workflow for troubleshooting low pyrazole yield.
Generalized Reaction Pathway for a Four-Component Pyrano[2,3-c]pyrazole Synthesis
Caption: A generalized pathway for pyrano[2,3-c]pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 8. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
Technical Support Center: Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles?
The synthesis is typically achieved through a condensation reaction between an aryl hydrazine and (ethoxymethylene)malononitrile.[1][2] This reaction proceeds via a Michael-type addition followed by cyclization and elimination of ethanol.
Q2: What is the role of the solvent in this synthesis?
The solvent plays a crucial role in influencing reaction yield, time, and even regioselectivity.[2][3] Different solvents can affect the solubility of reactants and intermediates, as well as the rate of the cyclization step. Common solvents include ethanol, and fluorinated alcohols like 2,2,2-trifluoroethanol (TFE).[1][2] In some cases, solvent-free conditions or green solvent systems like water/PEG-400 have also been successfully employed.[1][4]
Q3: How does the choice of solvent affect the reaction yield and time?
The choice of solvent can significantly impact the yield and duration of the reaction. For instance, studies have shown that using fluorinated alcohols like TFE can, in some cases, lead to higher yields compared to conventional solvents like ethanol. The reaction time can also be influenced, with some solvent systems enabling shorter reaction times.
Troubleshooting Guide
Q1: I am getting a low yield of my desired 5-amino-1-aryl-1H-pyrazole-4-carbonitrile. What are the possible causes and solutions?
Low yields can be attributed to several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Try extending the reaction time or increasing the reaction temperature (reflux). Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
-
Suboptimal Solvent: The solvent being used may not be ideal for the specific substrates.
-
Solution: Experiment with different solvents. As indicated in the data below, switching from ethanol to a fluorinated alcohol like TFE can improve yields for certain substrates.
-
-
Impure Reactants: The purity of the aryl hydrazine or (ethoxymethylene)malononitrile can affect the outcome.
-
Solution: Ensure the purity of your starting materials. Purify them if necessary using standard laboratory techniques.
-
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product.
-
Solution: Adjusting the reaction conditions, such as temperature or the rate of addition of reactants, can sometimes minimize side reactions.
-
Q2: I am observing the formation of a regioisomer (3-amino-1-aryl-1H-pyrazole-4-carbonitrile). How can I improve the regioselectivity for the 5-amino isomer?
The formation of the 5-amino isomer is generally favored in this reaction. However, if you are observing the undesired 3-amino regioisomer, consider the following:
-
Solvent Choice: The solvent can influence regioselectivity.
-
Solution: The use of fluorinated alcohols as solvents has been shown to be essential for improving the regioselectivity towards the desired 5-substituted pyrazole isomer in related syntheses.[3]
-
-
Reaction Mechanism: The initial Michael addition of the more nucleophilic nitrogen of the aryl hydrazine to the β-carbon of (ethoxymethylene)malononitrile is key to obtaining the 5-amino product.[2]
-
Solution: Ensure the reaction conditions favor this pathway. Slow addition of the (ethoxymethylene)malononitrile to the aryl hydrazine solution can sometimes improve selectivity.[1]
-
Q3: The work-up procedure is complicated, and I am losing product during purification. Are there any suggestions for a cleaner reaction or easier purification?
A challenging work-up can often be simplified by optimizing the reaction itself.
-
Catalyst Systems: The use of certain catalysts can lead to cleaner reactions and higher yields, simplifying purification.
-
Solution: Consider using a catalytic system like FeCl3/PVP in a water/PEG-400 solvent system, which has been reported to give high yields and allow for easier product isolation.[1]
-
-
Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions can lead to a cleaner product profile, reducing the need for extensive purification.[4][6]
-
Crystallization: The product often crystallizes from the reaction mixture upon cooling.
-
Solution: Allow the reaction mixture to cool to room temperature, which may induce crystallization of the product, simplifying its isolation by filtration.[7]
-
Data Presentation
Table 1: Effect of Different Solvents on the Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | TFE | 2 | 92 |
| 2 | HFIP | 2 | 85 |
| 3 | EtOH | 4 | 88 |
| 4 | MeOH | 5 | 75 |
| 5 | ACN | 6 | 60 |
| 6 | THF | 6 | 55 |
| 7 | Dioxane | 6 | 52 |
| 8 | Toluene | 8 | 40 |
Data adapted from a study on the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[2]
Table 2: Synthesis of various 5-amino-1-aryl-1H-pyrazole-4-carbonitriles in Ethanol and TFE
| Compound | Aryl Substituent | Solvent | Time (h) | Yield (%) |
| 3a | Phenyl | TFE | 2 | 92 |
| 3a | Phenyl | Ethanol | 4 | 88 |
| 3b | 4-Fluorophenyl | TFE | 2 | 95 |
| 3b | 4-Fluorophenyl | Ethanol | 4 | 90 |
| 3c | 4-Chlorophenyl | TFE | 2 | 93 |
| 3c | 4-Chlorophenyl | Ethanol | 4 | 85 |
| 3d | 4-Bromophenyl | TFE | 2 | 94 |
| 3d | 4-Bromophenyl | Ethanol | 4 | 87 |
Data reflects isolated yields from a comparative study.[2]
Experimental Protocols
General Procedure for the Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles in Ethanol
-
To a solution of the appropriate aryl hydrazine (1.2 mmol) in absolute ethanol (2 mL) under a nitrogen atmosphere and with magnetic stirring, slowly add (ethoxymethylene)malononitrile (1.2 mmol).
-
Carefully bring the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.[1]
General Procedure for the Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles in TFE
-
In a glass reactor under a nitrogen atmosphere, dissolve the respective aryl hydrazine (1.2 mmol) in 2,2,2-trifluoroethanol (TFE) (2 mL) with magnetic stirring.
-
Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the solution.
-
Heat the mixture to reflux and maintain for 2 hours.
-
Follow the reaction progress using TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
The work-up procedure is similar to the one described for the reaction in ethanol.
Visualizations
Caption: Experimental workflow for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.
Caption: Troubleshooting guide for common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. rsc.org [rsc.org]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
avoiding isomer formation in pyrazole synthesis
Technical Support Center: Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on controlling and avoiding the formation of regioisomers during the synthesis of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of regioisomer formation in pyrazole synthesis?
The formation of regioisomeric mixtures is a common challenge, particularly when using the Knorr synthesis method with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1][2] The root cause lies in the initial step of the reaction: the nucleophilic attack by a substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons of the dicarbonyl compound. This leads to two different hydrazone intermediates, which then cyclize and dehydrate to form a mixture of two distinct pyrazole regioisomers.[1][2]
Q2: How do steric and electronic effects influence which isomer is formed?
Both steric hindrance and the electronic properties of the substituents on the reactants are critical in determining the regioselectivity.[1]
-
Electronic Effects: The initial condensation typically occurs at the more electrophilic (electron-deficient) carbonyl carbon. Electron-withdrawing groups on the dicarbonyl compound will activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.
-
Steric Effects: The nucleophilic attack from the hydrazine generally favors the less sterically hindered carbonyl group. Bulky substituents on either the dicarbonyl or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]
The final isomer ratio is often a result of the interplay between these two factors.
Q3: How can I definitively identify the different pyrazole regioisomers in my product mixture?
A combination of spectroscopic techniques is essential for distinguishing between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
1D NMR (¹H and ¹³C): Will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents.
-
2D NMR (NOESY, HMBC, HSQC): These experiments are crucial for unambiguous structure determination. For instance, a Nuclear Overhauser Effect (NOESY) experiment can show through-space correlations between protons on the N-substituent and protons on the C5-substituent of the pyrazole ring, confirming their proximity and thus identifying the isomer.
Mass spectrometry and X-ray crystallography can also provide definitive structural evidence.
Troubleshooting Guide: Controlling Regioselectivity
This guide provides strategies to enhance the regioselectivity of your pyrazole synthesis.
Issue: My reaction is producing a mixture of regioisomers. How can I favor the formation of a single isomer?
Controlling regioselectivity involves modifying the reaction conditions to exploit the subtle electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl starting material.
Solution 1: Strategic Solvent Selection
The choice of solvent can have a dramatic impact on isomer ratios. Traditional solvents like ethanol often lead to poor selectivity.
-
Fluorinated Alcohols: Using fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly increase regioselectivity. These solvents can modulate the reactivity of the carbonyl groups and intermediates to favor one reaction pathway.
-
Aprotic Solvents: Aprotic dipolar solvents like DMF or NMP have also been shown to improve results compared to polar protic solvents, especially when using aryl hydrazine hydrochlorides.[1]
Solution 2: pH Control and Reagent Form
The pH of the reaction medium is a critical factor. The form of the hydrazine used (free base vs. salt) can completely switch the preferred outcome.
-
Acidic vs. Basic Conditions: Acidic conditions may favor one isomer, while basic conditions could favor the other.[1] It is recommended to perform small-scale trial reactions screening different pH conditions.
-
Hydrazine Free Base vs. Hydrochloride Salt: A study using trichloromethyl enones demonstrated that arylhydrazine hydrochlorides led exclusively to the 1,3-regioisomer, while the corresponding free hydrazine base produced only the 1,5-regioisomer.[3] This provides a powerful and straightforward method for controlling the outcome.
The flowchart below illustrates a decision-making process for optimizing regioselectivity.
Caption: Troubleshooting workflow for improving pyrazole regioselectivity.
Quantitative Data: Effect of Solvent on Isomer Ratios
The following table summarizes the significant improvement in regioselectivity observed when switching from a conventional solvent (ethanol) to a fluorinated alcohol (HFIP) for the reaction between various 1,3-diketones and methylhydrazine.
| Entry | R¹ in Diketone | R² in Diketone | Solvent | Isomer Ratio (2:3) | Reference |
| 1 | 2-Furyl | C(CH₃)₃ | Ethanol | 85:15 | |
| 2 | 2-Furyl | C(CH₃)₃ | HFIP | >99:1 | |
| 3 | 4-Cl-Ph | CF₃ | Ethanol | 88:12 | |
| 4 | 4-Cl-Ph | CF₃ | HFIP | >99:1 | |
| 5 | 4-MeO-Ph | C(CH₃)₃ | Ethanol | 70:30 | |
| 6 | 4-MeO-Ph | C(CH₃)₃ | HFIP | >99:1 |
Data adapted from a study on fluorinated alcohol solvents. Isomer 2 corresponds to the pyrazole with the N-methyl group adjacent to the R¹-substituted carbon, while isomer 3 has the N-methyl group adjacent to the R²-substituted carbon.
Reaction Pathway Visualization
The formation of two regioisomers from an unsymmetrical 1,3-diketone (R¹ ≠ R²) and a substituted hydrazine (R³-NHNH₂) proceeds through two competing pathways.
Caption: Competing pathways leading to pyrazole regioisomers.
Experimental Protocols
Protocol: Highly Regioselective Synthesis of 5-Aryl-3-tert-butyl-1-methyl-1H-pyrazole using TFE
This protocol is adapted from methodologies that emphasize the use of fluorinated alcohols to achieve high regioselectivity.[4]
Objective: To synthesize the target pyrazole with high selectivity, avoiding the formation of the isomeric 3-aryl-5-tert-butyl-1-methyl-1H-pyrazole.
Materials:
-
1-Aryl-4,4-dimethyl-1,3-pentanedione (1.0 equiv)
-
Methylhydrazine (1.1 equiv)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1-aryl-4,4-dimethyl-1,3-pentanedione (1.0 equiv) in 2,2,2-trifluoroethanol (TFE).
-
Add methylhydrazine (1.1 equiv) dropwise to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting dicarbonyl compound is fully consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the TFE solvent under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[4]
References
Validation & Comparative
A Comparative Guide to the Synthesis of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] The efficient and selective synthesis of substituted pyrazoles is therefore a critical endeavor in drug discovery and development. This guide provides an objective comparison of three prominent methods for synthesizing substituted pyrazoles: the traditional Knorr Pyrazole Synthesis under conventional heating, and the more modern Microwave-Assisted and Ultrasound-Assisted synthesis methods. The comparison is supported by experimental data, detailed protocols, and an analysis of the advantages and disadvantages of each approach.
At a Glance: Comparison of Pyrazole Synthesis Methods
The selection of a synthetic method for a particular pyrazole derivative will depend on the desired scale, the required regioselectivity, and the available equipment. For rapid synthesis and high yields, microwave-assisted methods are often superior. For environmentally friendly and milder conditions, ultrasound-assisted synthesis presents a compelling alternative. The classical Knorr synthesis, while slower, remains a robust and widely accessible method.
| Parameter | Knorr Pyrazole Synthesis (Conventional Heating) | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis |
| Reaction Time | Hours (e.g., 1-6.5 hours)[1][2] | Minutes (e.g., 1-25 minutes)[1][3] | Minutes to Hours (e.g., 25-150 minutes) |
| Typical Yields | Good to Excellent (e.g., 70-90%)[2][4] | Excellent (e.g., 88-98%)[4][3] | Good to Excellent (e.g., 80% or higher) |
| Energy Input | Sustained high temperature heating | Focused microwave irradiation | High-frequency sound waves |
| Regioselectivity | Can be an issue with unsymmetrical diketones, often leading to mixtures of regioisomers.[5][6] | Can offer improved selectivity in some cases.[7] | Can proceed with good regioselectivity. |
| Scalability | Readily scalable | Can be challenging for large-scale industrial production. | Generally considered scalable. |
| Environmental Impact | Often requires organic solvents and prolonged heating, contributing to a higher environmental footprint. | Can often be performed solvent-free or with green solvents, reducing environmental impact.[7][8] | Considered a green chemistry approach due to reduced energy consumption and often milder conditions.[9] |
Delving Deeper: The Methodologies
Knorr Pyrazole Synthesis (Conventional Heating)
The Knorr pyrazole synthesis, first reported in 1883, is a classic and widely used method for the preparation of pyrazoles.[5] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[10]
Mechanism and Regioselectivity: The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[11] A significant challenge in the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds, as the initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers.[5] The regioselectivity can be influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[6]
Advantages:
-
Well-established and widely understood methodology.
-
Utilizes readily available starting materials.
-
Generally provides good to excellent yields.[2]
Disadvantages:
-
Often requires long reaction times and high temperatures.[1][2]
-
Can suffer from poor regioselectivity with unsymmetrical substrates.[5][6]
-
The use of organic solvents and prolonged heating can have a negative environmental impact.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions. In the context of pyrazole synthesis, microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods.[4][12]
Mechanism and Advantages: Microwave heating is a result of the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating.[12] This efficient energy transfer can overcome the activation energy barriers of the reaction more effectively than conventional heating, leading to significantly faster reaction rates.[13] Key advantages include:
-
Drastic reduction in reaction times, from hours to minutes.[1][4][3]
-
Can enhance regioselectivity in some cases.
-
Promotes green chemistry by enabling solvent-free reactions or the use of environmentally benign solvents.[7][8]
Disadvantages:
-
Requires specialized and potentially expensive microwave reactor equipment.
-
Scalability for industrial production can be a challenge.
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis utilizes the energy of high-frequency sound waves to induce chemical reactions. This technique, often referred to as sonochemistry, provides a green and efficient alternative for the synthesis of pyrazoles.[14][9]
Mechanism and Advantages: The chemical effects of ultrasound arise from acoustic cavitation – the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating reaction rates. The main advantages are:
-
Significant reduction in reaction times compared to conventional methods.
-
Improved yields and milder reaction conditions.
-
Considered an environmentally friendly "green" chemistry approach.[14][9]
-
The equipment is generally less expensive than microwave reactors and is readily scalable.
Disadvantages:
-
The specific effects of sonication can be dependent on the reaction medium and the specific ultrasound equipment used.
-
While generally faster than conventional heating, it may not always be as rapid as microwave-assisted synthesis.
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one (Conventional Heating)[2]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
-
Ethyl acetate/hexane mixture (30:70) for TLC
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C.
-
Monitor the reaction progress after 1 hour using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ethyl benzoylacetate is consumed, add 10 mL of water to the hot reaction mixture with continuous stirring.
-
Turn off the heat and allow the mixture to cool slowly for 30 minutes while stirring to promote crystallization.
-
Collect the precipitated product by filtration using a Büchner funnel.
-
Rinse the collected solid with a small amount of water and allow it to air dry.
-
Determine the mass and percent yield of the product.
Protocol 2: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles[3]
Materials:
-
Appropriate 1,3-dicarbonyl compound
-
Substituted hydrazine
-
Ethanol (solvent)
Procedure:
-
In a suitable microwave reaction vessel, combine the 1,3-dicarbonyl compound and the substituted hydrazine in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 60°C for 5 minutes with a power of 50 W.
-
After the reaction is complete, cool the vessel to room temperature.
-
Isolate the product through an appropriate work-up procedure, which may involve removal of the solvent and purification by recrystallization or chromatography.
-
The reported yields for this method are in the range of 91-98%.[4]
Protocol 3: Ultrasound-Assisted Synthesis of 2-Pyrazolines from Chalcones[5]
Materials:
-
1-Aryl-3-(4´-chlorophenyl)-prop-2-en-1-one (chalcone) (2.5 mmol)
-
Phenylhydrazine (2.5 mmol)
-
Glacial acetic acid (20 mL)
-
Ethanol for recrystallization
Procedure:
-
In a 100 mL conical flask, combine the chalcone (2.5 mmol), phenylhydrazine (2.5 mmol), and glacial acetic acid (20 mL).
-
Suspend the flask in the center of an ultrasonic cleaning bath.
-
Sonicate the reaction mixture at a temperature of 25-45°C for 25-150 minutes, or until the starting chalcone has been consumed (monitored by TLC).
-
Pour the reaction mixture into crushed ice and allow it to stand overnight.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-pyrazoline.
-
This method has been reported to improve yields to around 80% with a significant reduction in reaction time compared to conventional refluxing.
Visualizing the Process
To better understand the relationships and workflows discussed, the following diagrams have been generated.
Caption: A workflow diagram comparing the three main synthesis methods for pyrazoles.
Caption: The general mechanism of the Knorr Pyrazole Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 4. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances on the green synthesis and antioxidant activities of pyrazoles. | Semantic Scholar [semanticscholar.org]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent advances on the green synthesis and antioxidant activities of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and Celecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the pyrazole derivative 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and the well-established nonsteroidal anti-inflammatory drug (NSAID), celecoxib. This comparison focuses on their mechanisms of action, particularly in relation to cyclooxygenase (COX) inhibition and anticancer effects, supported by available experimental data.
Introduction
Celecoxib is a selective COX-2 inhibitor widely used for its anti-inflammatory, analgesic, and antipyretic properties.[1][2] Its mechanism of action involves the inhibition of prostaglandin synthesis, which are key mediators of inflammation and pain.[2] The pyrazole scaffold is a core structural feature of celecoxib and is also present in this compound. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This guide aims to provide a comparative analysis of these two compounds based on existing scientific literature.
Comparative Biological Activity
A direct comparison of the biological activity of this compound and celecoxib is limited in the available literature. However, by examining data on celecoxib and related pyrazole derivatives, we can infer potential similarities and differences in their pharmacological profiles.
Cyclooxygenase (COX) Inhibition
Celecoxib is a potent and selective inhibitor of COX-2. The inhibitory concentration (IC50) of celecoxib for COX-2 is significantly lower than for COX-1, which accounts for its reduced gastrointestinal side effects compared to non-selective NSAIDs.[2]
Table 1: In Vitro COX-2 Inhibitory Activity of Celecoxib
| Compound | Assay System | IC50 for COX-2 | Reference |
| Celecoxib | Sf9 cells | 40 nM | [1] |
| Celecoxib | Human dermal fibroblasts | 91 nM | [2] |
Anti-Inflammatory Activity
The anti-inflammatory effect of celecoxib is well-documented and is a direct consequence of its COX-2 inhibition. In animal models, such as carrageenan-induced paw edema in rats, celecoxib has been shown to significantly reduce inflammation.[2]
The anti-inflammatory potential of this compound has not been specifically reported. However, various derivatives of 5-aminopyrazole have been synthesized and evaluated for their anti-inflammatory properties, suggesting that this class of compounds is a promising area for the development of new anti-inflammatory agents.
Anticancer Activity
Celecoxib has demonstrated antitumor activity in various cancer cell lines and animal models.[3][4] This effect is believed to be mediated through both COX-2 dependent and independent mechanisms, including the induction of apoptosis and inhibition of angiogenesis.[5]
Derivatives of 5-amino-1-phenyl-1H-pyrazole have also been investigated for their anticancer properties. For instance, 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[6]
Table 2: In Vitro Anticancer Activity of Celecoxib and a 5-amino-1-phenyl-1H-pyrazole-4-carboxamide Derivative
| Compound | Cell Line | Cancer Type | IC50 (µM) | Target(s) | Reference |
| Celecoxib | K562 | Leukemia | 46 | COX-2, Apoptosis | [3] |
| Celecoxib | HeLa | Cervical Cancer | 37.2 | COX-2 | [7] |
| Celecoxib | U251 | Glioblastoma | 11.7 | COX-2 | [7] |
| 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivative (10h) | NCI-H520 | Lung Cancer | 0.019 | FGFR1, FGFR2, FGFR3 | [6] |
| 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivative (10h) | SNU-16 | Gastric Cancer | 0.059 | FGFR1, FGFR2, FGFR3 | [6] |
| 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivative (10h) | KATO III | Gastric Cancer | 0.073 | FGFR1, FGFR2, FGFR3 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro COX-2 Inhibition Assay
This protocol is based on a fluorometric screening kit.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
Test compounds (this compound and celecoxib)
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Prepare a 10X solution of the test compounds in a suitable solvent (e.g., DMSO) and then dilute with COX Assay Buffer.
-
To each well of a 96-well plate, add the following in order:
-
75 µL COX Assay Buffer
-
10 µL of the diluted test compound or vehicle control.
-
10 µL of Heme.
-
10 µL of COX-2 enzyme solution.
-
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of Arachidonic Acid to each well.
-
Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in a kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction (slope) for each well.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for assessing acute inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
1% Carrageenan solution in saline
-
Test compounds (this compound and celecoxib) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compounds or vehicle control orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound and celecoxib)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures are provided below using Graphviz (DOT language).
Caption: Simplified COX Pathway and Inhibition.
Caption: Simplified FGFR Signaling Pathway and Inhibition.
Caption: MTT Assay Experimental Workflow.
Conclusion
Celecoxib is a well-characterized selective COX-2 inhibitor with established anti-inflammatory and anticancer properties. While direct comparative data for this compound is limited, its structural similarity to celecoxib and the known biological activities of related pyrazole derivatives suggest it may also possess anti-inflammatory and anticancer potential. The available data on a closely related carboxamide derivative indicates potent FGFR inhibition, highlighting a potentially different or additional mechanism of anticancer action compared to celecoxib. Further in vitro and in vivo studies are necessary to fully elucidate the biological activity profile of this compound and to directly compare its efficacy and potency with celecoxib. This would provide valuable insights for the development of novel therapeutic agents.
References
- 1. apexbt.com [apexbt.com]
- 2. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor effects of celecoxib on K562 leukemia cells are mediated by cell-cycle arrest, caspase-3 activation, and downregulation of Cox-2 expression and are synergistic with hydroxyurea or imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Celecoxib and Bcl-2: emerging possibilities for anticancer drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Aminopyrazole Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of aminopyrazole derivatives, focusing on their structure-activity relationship (SAR) as potent and selective kinase inhibitors. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the development of these promising therapeutic agents.
Comparative Analysis of JNK3 Inhibition by Aminopyrazole Derivatives
The c-Jun N-terminal kinases (JNKs) are key players in stress-induced signaling pathways, and the JNK3 isoform is predominantly expressed in the brain, making it a promising target for the treatment of neurodegenerative diseases. The following table summarizes the SAR of a series of aminopyrazole-based JNK3 inhibitors, highlighting the impact of various substitutions on their inhibitory potency and selectivity over the closely related JNK1 isoform.
| Compound ID | R1 (Urea Moiety) | R2 (Amide Moiety) | JNK3 IC50 (nM) | JNK1 IC50 (nM) | Selectivity (JNK1/JNK3) |
| 8c (Lead) | 4-Chlorophenyl | 4-Methylphenyl | 1 | 100 | 100 |
| 16a | 2-Fluorophenyl | 4-Methylphenyl | 80 | 2369 | 29.6 |
| 16c | 4-Fluorophenyl | 4-Methylphenyl | 71 | 180 | 2.5 |
| 22b | 4-Chlorophenyl | 2-Methylphenyl | 3.7 | 1580 | 427 |
| 26k | 4-Chlorophenyl | N-(piperidin-4-ylmethyl) | 0.8 | >1000 | >1250 |
| 26n | 4-Chlorophenyl | N-(1-methylpiperidin-4-yl) | 1 | >1000 | >1000 |
Data presented in this table is a selection from a larger SAR study and is intended to highlight key trends in the optimization of aminopyrazole-based JNK3 inhibitors.
Experimental Protocols
This section provides detailed methodologies for the key experiments utilized in the characterization of the aminopyrazole derivatives.
Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)
This assay quantitatively measures the inhibition of JNK3 kinase activity.
Materials:
-
JNK3 enzyme (recombinant)
-
ATP
-
Biotinylated-c-Jun substrate peptide
-
HTRF® Kinase Reagent (Europium cryptate-labeled anti-phospho-c-Jun antibody and Streptavidin-XL665)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (aminopyrazole derivatives)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of the test compound dilution.
-
Add 4 µL of a solution containing the JNK3 enzyme and the biotinylated-c-Jun substrate in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of the HTRF® Kinase Reagent mixture (containing the Europium cryptate-labeled antibody and Streptavidin-XL665) in a detection buffer.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.
-
Calculate the ratio of the 665 nm to 620 nm signals and determine the percent inhibition based on controls (no inhibitor for 0% inhibition, and no enzyme for 100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Anti-Proliferative Assay (MTT Assay)
This assay assesses the effect of the aminopyrazole derivatives on the viability and proliferation of cultured cells.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Test compounds (aminopyrazole derivatives)
Procedure:
-
Seed the SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48 hours.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 2 hours in the dark with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of aminopyrazole derivatives.
Caption: Simplified JNK3 signaling pathway.
Caption: Experimental workflow for kinase inhibitor discovery.
Caption: Overview of the FGFR signaling pathway.
A Comparative Guide to the Anti-Inflammatory Properties of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of pyrazole compounds against other alternatives, supported by experimental data. It includes detailed methodologies for key experiments and visual diagrams of relevant biological pathways and workflows to support drug discovery and development efforts.
Introduction: The Role of Pyrazole Scaffolds in Inflammation
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis and inflammatory bowel disease.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their use can be limited by gastrointestinal side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2]
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[1][3] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities.[3][4][5] Notably, the pyrazole nucleus is the core structure of Celecoxib (Celebrex), a well-known NSAID that selectively inhibits the COX-2 enzyme.[1][2][6] This selectivity allows for potent anti-inflammatory effects with a reduced risk of the gastrointestinal issues associated with non-selective NSAIDs like ibuprofen.[1][2] This guide explores the validation of pyrazole compounds as a promising class of anti-inflammatory agents.
Mechanism of Action: Targeting the Inflammatory Cascade
The primary anti-inflammatory mechanism of most pyrazole compounds is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2][7][8]
-
COX-2 Inhibition: In the inflammatory cascade, the COX-2 enzyme converts arachidonic acid into prostaglandin H2, a precursor to various pro-inflammatory prostaglandins (like PGE2).[2][9] These prostaglandins are key mediators of pain and swelling.[9] Pyrazole compounds, particularly those with a diarylheterocyclic structure like Celecoxib, bind to and block the active site of the COX-2 enzyme.[6][9] This targeted inhibition reduces the production of prostaglandins, thereby alleviating inflammation.[2][9]
-
Other Mechanisms: Beyond COX-2 inhibition, some pyrazole derivatives exhibit a broader anti-inflammatory profile by targeting other pathways. These include the inhibition of 5-lipoxygenase (5-LOX), modulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6), and suppression of the NF-κB signaling pathway.[1] The development of dual COX-2/5-LOX inhibitors is a key area of research, as it addresses synergistic inflammatory pathways.[1]
Below is a diagram illustrating the central role of COX-2 in the inflammatory pathway and the inhibitory action of pyrazole compounds.
Comparative Performance: In Vitro and In Vivo Data
The efficacy of pyrazole derivatives is typically evaluated by their half-maximal inhibitory concentration (IC₅₀) against COX-1 and COX-2 enzymes and by their performance in animal models of inflammation. A higher COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) indicates a more targeted and potentially safer compound. The following table summarizes experimental data for several pyrazole compounds compared to standard NSAIDs.
| Compound/Drug | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) | In Vivo Anti-inflammatory Activity (% Edema Inhibition) | Reference |
| Reference NSAIDs | |||||
| Ibuprofen | 2 | 2 | 1 | - | [1] |
| Diclofenac | - | - | - | 72.99% | [10] |
| Celecoxib (Standard) | 4.5 | 0.02 | ~225 | 82.8% - 83.76% | [1][10][11] |
| Pyrazole Derivatives | |||||
| 3,5-diarylpyrazole | - | 0.01 | - | - | [1] |
| Pyrazole-thiazole hybrid | - | 0.03 | - | 75% | [1] |
| Pyrazolo-pyrimidine | - | 0.015 | - | Validated in arthritis models | [1] |
| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | - | [1] |
| Pyrazolyl Thiazolones | - | 0.09 - 0.14 | - | Superior to diclofenac/celecoxib | [12] |
| Benzothiophen-2-yl pyrazole | 5.40 | 0.01 | 540 | Superior to celecoxib | [11] |
| Cyanopyridone derivative 6b | - | - | - | 89.57% | [10] |
| Chalcone derivative 2b | - | - | - | 85.78% | [10] |
Data compiled from multiple sources. "-" indicates data not specified in the cited source.
Key Experimental Protocols
The validation of anti-inflammatory properties relies on standardized in vitro and in vivo assays.
This assay quantifies the potency and selectivity of a compound's ability to inhibit COX-1 and COX-2 enzymes.
-
Objective: To determine the IC₅₀ values of test compounds against ovine COX-1 and human recombinant COX-2.
-
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Procedure:
-
Preparation: Reconstitute COX-1 or COX-2 enzyme in a Tris-HCl buffer. Prepare various concentrations of the test pyrazole compound.
-
Incubation: In a 96-well plate, add the buffer, heme, the enzyme, and the test compound or a known inhibitor (e.g., celecoxib). Incubate for 15 minutes at 25°C.
-
Reaction Initiation: Add arachidonic acid solution to initiate the COX reaction, followed immediately by the colorimetric substrate solution (TMPD).
-
Measurement: Shake the plate and measure the absorbance at 590 nm at regular intervals.
-
Analysis: Calculate the rate of reaction. The percentage of inhibition is determined by comparing the rates of the sample wells to the control (enzyme-only) wells. IC₅₀ values are calculated by plotting the percent inhibition versus the log of the compound concentration.
-
This is the most widely used animal model to screen for acute anti-inflammatory activity.[13]
-
Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rat model.
-
Principle: Subplantar injection of carrageenan into a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.
-
Procedure:
-
Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for one week.
-
Grouping: Animals are divided into groups: a control group (vehicle only), a standard group (e.g., Diclofenac or Celecoxib), and test groups receiving different doses of the pyrazole compound.
-
Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally one hour before the carrageenan injection.
-
Inflammation Induction: 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar tissue of the right hind paw of each rat.
-
Edema Measurement: The paw volume is measured using a plethysmometer at 0 hours (immediately before injection) and then at 1, 2, and 4 hours post-injection.
-
Analysis: The percentage of edema inhibition is calculated for each group relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
The workflow for this common in vivo experiment is outlined below.
Structure-Activity Relationships (SAR)
The anti-inflammatory potency and COX-2 selectivity of pyrazole compounds are heavily influenced by the nature and position of substituents on the pyrazole ring.[1]
-
N1-Aryl Group: An aryl group at the N1 position is crucial for activity. A para-sulfonamide (-SO₂NH₂) or a similar group on this aryl ring is a key feature for high COX-2 selectivity, as it can interact with a specific hydrophilic side pocket in the COX-2 active site.[1][6]
-
C3 and C5 Substituents: Bulky aryl or heteroaryl groups at the C3 and C5 positions contribute to potent inhibitory activity.[1] For instance, a 4-methylphenyl group at C5 and a trifluoromethyl group at C3 are features of Celecoxib.
-
C4 Substituents: Modifications at the C4 position can modulate the compound's properties, but this position is generally less critical for direct COX-2 binding than the other substituents.
The logical relationship between these structural features and COX-2 selectivity is visualized below.
Conclusion
Pyrazole derivatives represent a highly validated and promising class of anti-inflammatory agents.[4][5] Their primary mechanism, selective COX-2 inhibition, offers a significant therapeutic advantage over traditional non-selective NSAIDs. As demonstrated by the extensive experimental data, medicinal chemists can modulate the pyrazole scaffold to produce compounds with high potency and selectivity, in some cases exceeding that of the benchmark drug Celecoxib. The continued exploration of structure-activity relationships and dual-targeting strategies (e.g., COX/LOX inhibition) ensures that pyrazole-based compounds will remain a critical focus in the development of next-generation anti-inflammatory therapeutics.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. What is Celecoxib used for? [synapse.patsnap.com]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciencescholar.us [sciencescholar.us]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. news-medical.net [news-medical.net]
- 10. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. 2024.sci-hub.red [2024.sci-hub.red]
comparative analysis of pyrazole derivatives as kinase inhibitors
A Comparative Analysis of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have achieved clinical success. This guide provides an objective comparison of the performance of various pyrazole derivatives, supported by experimental data, to aid in the research and development of novel targeted therapies. We delve into the inhibitory potency of these compounds, detail the experimental methodologies used for their evaluation, and visualize the key signaling pathways they modulate.
Data Presentation: Comparative Inhibitory Potency
The following tables summarize the in vitro inhibitory activities (IC50 values) of selected pyrazole derivatives against a panel of protein kinases. This quantitative data allows for a direct comparison of the potency and selectivity of these compounds.
Table 1: FDA-Approved Pyrazole-Based Kinase Inhibitors
| Inhibitor | Primary Target(s) | IC50 (nM) | Key Off-Target Kinases of Note | IC50 (nM) |
| Crizotinib | ALK, ROS1, MET | ALK: ~3, c-Met: ~150.8 | IGF-1R, INSR | 8, 7 |
| Ruxolitinib | JAK1, JAK2 | JAK1: 3.3, JAK2: 2.8 | TYK2, JAK3 | 19, 428[1][2] |
| Erdafitinib | FGFR1, 2, 3, 4 | FGFR1: 1.2, FGFR2: 2.5, FGFR3: 3.0, FGFR4: 5.7 | VEGFR2 | 36.8 |
| Asciminib | BCR-ABL1 (myristoyl pocket) | Native BCR-ABL1: 3.8 | Minimal off-target activity reported | >1000 |
| Avapritinib | KIT, PDGFRA | D816V KIT: 0.27, D842V PDGFRA: 0.24 | ||
| Encorafenib | BRAF V600E | BRAF V600E: 0.3 | ||
| Pirtobrutinib | BTK | BTK: 3.3 | ||
| Pralsetinib | RET | RET: 0.4 |
Table 2: Investigational Pyrazole-Based Kinase Inhibitors
| Inhibitor | Primary Target(s) | IC50 (nM) | Key Off-Target Kinases of Note | IC50 (nM) |
| Tozasertib (VX-680) | Aurora A, B, C | Aurora A: 0.6 (Ki), Aurora B: 18 (Ki), Aurora C: 4.6 (Ki)[3][4] | Flt-3, Lck | 30, 160 |
| Danusertib (PHA-739358) | Aurora A, B, C | Aurora A: 13, Aurora B: 79, Aurora C: 61[5][6][7] | Abl, TrkA, c-RET, FGFR1 | 25, 31, 31, 47[5] |
| AT7519 | CDK1, 2, 4, 5, 6, 9 | CDK1: 210, CDK2: 40, CDK4: 170, CDK5: 10, CDK6: 190, CDK9: 10 | GSK3β | 89[8] |
| Varlitinib (ARRY-438162) | HER1 (EGFR), HER2, HER4 | HER1: 7, HER2: 2, HER4: 4[9][10] | ||
| GDC-0941 (Pictilisib) | PI3Kα, PI3Kδ | PI3Kα: 3, PI3Kδ: 3 | PI3Kβ, PI3Kγ | 33, 75[11][12][13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Reaction Setup : Kinase reactions are set up in a 384-well plate. Each well contains the specific kinase, a corresponding substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Inhibitor Addition : Serial dilutions of the pyrazole derivatives are added to the wells. A DMSO control (0% inhibition) and a no-enzyme control (100% inhibition) are included.
-
Reaction Initiation and Incubation : The kinase reaction is initiated by the addition of the substrate/ATP mixture and incubated at 30°C for 60 minutes.
-
Signal Detection :
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[14]
-
-
Data Analysis : Measure the luminescence using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[14]
Cell Viability Assay (MTT)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Seed cells in a 96-well plate at an optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Treat the cells with various concentrations of the pyrazole inhibitors and incubate for a desired period (e.g., 72 hours).[15]
-
MTT Addition : Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.[15][16]
-
Formazan Solubilization : Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.[15]
-
Absorbance Reading : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]
-
Data Analysis : Cell viability is expressed as a percentage of the untreated control.
Western Blot for Target Engagement
This technique is used to measure changes in protein phosphorylation, a direct indicator of kinase inhibitor target engagement in a cellular context.[17]
-
Cell Lysis : Treat cells with the kinase inhibitor for a specified time, then lyse the cells in a suitable buffer to extract proteins.
-
Protein Quantification : Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE : Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection : Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis : Quantify the band intensities to determine the level of protein phosphorylation relative to a total protein or loading control.
Mandatory Visualization
The following diagrams illustrate key signaling pathways targeted by pyrazole-based kinase inhibitors and a general experimental workflow.
Caption: General experimental workflow for the evaluation of kinase inhibitors.
Caption: Simplified JAK/STAT signaling pathway and the inhibitory action of Ruxolitinib.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of GDC-0941.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Phase Ib Dose-Finding Study of Varlitinib Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. cellagentech.com [cellagentech.com]
- 14. benchchem.com [benchchem.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. merckmillipore.com [merckmillipore.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of Synthesized 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
For researchers, scientists, and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) is of paramount importance. This guide provides a comparative analysis of common methods for synthesizing 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, a key building block in medicinal chemistry, and details the analytical techniques used to assess its purity.
Synthesis Methodologies: A Comparative Overview
The synthesis of this compound can be achieved through several routes, primarily involving the condensation of a phenylhydrazine derivative with a malononitrile derivative. The choice of method can significantly impact the reaction time, yield, and, most critically, the purity of the final product. Here, we compare three common approaches: conventional heating, microwave-assisted synthesis, and catalytic synthesis.
| Synthesis Method | Typical Reaction Time | Reported Yield (%) | Key Advantages | Potential for Impurities |
| Conventional Heating | 2 - 4 hours | 72 - 90% | Simple setup, widely accessible. | Longer reaction times can lead to side reactions and thermal degradation, potentially increasing impurity levels. |
| Microwave-Assisted Organic Synthesis (MAOS) | 5 - 15 minutes | 91 - 98% | Drastically reduced reaction times, often higher yields, and improved energy efficiency.[1] | Rapid heating can sometimes lead to localized overheating if not properly controlled, potentially generating unique impurities. |
| Catalytic Synthesis (e.g., using LDH@CuI or Fe3O4@SiO2@Tannic acid) | 15 - 30 minutes | 85 - 95% | Mild reaction conditions, high yields, and the potential for catalyst recycling, aligning with green chemistry principles.[2] | Catalyst residues can be a source of impurity if not completely removed during workup. |
Assessing Purity: A Multi-Technique Approach
A comprehensive assessment of purity requires the use of multiple analytical techniques to identify and quantify the main compound and any potential impurities. The most common methods employed for this compound are detailed below.
Qualitative and Structural Analysis
These methods are essential for confirming the identity and structural integrity of the synthesized compound.
| Analytical Technique | Information Provided |
| Melting Point | A sharp melting point range close to the literature value indicates high purity. A broad range suggests the presence of impurities. |
| Thin-Layer Chromatography (TLC) | A single spot on the TLC plate suggests a pure compound. Multiple spots indicate the presence of impurities. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms the presence of key functional groups (e.g., -NH2, -C≡N, C=C of the pyrazole ring).[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed structural information and can be used to detect and identify impurities by comparing the spectrum to that of a reference standard.[2] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can help in identifying impurities based on their mass-to-charge ratio. |
Quantitative Purity Analysis
Quantitative methods provide a numerical value for the purity of the sample, which is crucial for quality control and regulatory purposes.
| Analytical Technique | Quantitative Data Provided |
| High-Performance Liquid Chromatography (HPLC) | Provides a percentage purity value by separating the main compound from its impurities and quantifying their relative peak areas. |
| Quantitative NMR (qNMR) | Determines the purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.[4][5][6][7][8] |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N) in the sample. The experimental values should be within ±0.4% of the calculated values for a pure compound.[3] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are representative protocols for the synthesis and purity assessment of this compound.
Synthesis Protocol: Catalytic Synthesis using a LDH@PTRMS@DCMBA@CuI Catalyst
This method represents a green and efficient approach to the synthesis.[2]
-
In a test tube, combine phenylhydrazine (1 mmol), benzaldehyde (1 mmol), malononitrile (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).
-
Add a water/ethanol solvent mixture (0.5:0.5 mL).
-
Stir the mixture at 55 °C using a magnetic stirrer.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (5:5 mL).
-
Upon completion, add hot ethanol or chloroform to the reaction mixture to dissolve the product.
-
Separate the catalyst by centrifugation.
-
Evaporate the solvent from the supernatant.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Purity Assessment Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for a structurally similar compound and can be optimized for this compound.[9]
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 0.1% Trifluoroacetic acid in Water (75:25 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 237 nm
-
Column Temperature: 40°C
-
Run Time: 10 minutes
Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution ranging from 2.5 to 50 µg/mL using the mobile phase as the diluent.
-
Sample Solution: Accurately weigh a quantity of the synthesized sample, dissolve it in methanol, and dilute it with the mobile phase to obtain a final concentration within the linearity range of the calibration curve.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions and the sample solution.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting peak area versus the concentration of the standard solutions.
-
Determine the concentration and thereby the purity of the sample from the calibration curve.
Visualizing the Workflow
To provide a clear overview of the process, the following diagram illustrates the experimental workflow from synthesis to purity assessment.
Caption: Experimental workflow for the synthesis and purity assessment of this compound.
Conclusion
The selection of an appropriate synthesis method for this compound should be guided by the desired balance of reaction time, yield, and purity, as well as considerations for environmental impact. While modern techniques like microwave-assisted and catalytic syntheses offer significant advantages in terms of efficiency and green chemistry, a rigorous and multi-faceted approach to purity assessment is essential to ensure the quality and reliability of the final product for its intended application in research and drug development. The combination of chromatographic and spectroscopic techniques provides a comprehensive profile of the synthesized compound, enabling confident downstream use.
References
- 1. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. spectroscopyworld.com [spectroscopyworld.com]
- 9. benchchem.com [benchchem.com]
Benchmarking the Biological Activity of Novel Pyrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of recently developed novel pyrazole derivatives, benchmarked against established alternatives. The information is compiled from recent studies and presented with supporting experimental data to aid in the evaluation and selection of promising compounds for further investigation. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] This guide focuses on derivatives demonstrating significant potential in these areas.
Anticancer Activity
Recent research has highlighted a number of pyrazole derivatives with potent cytotoxic activity against various cancer cell lines.[1][6] Many of these compounds have been shown to inhibit key signaling pathways involved in cancer progression.[1][7]
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of selected novel pyrazole derivatives against various human cancer cell lines, compared to standard anticancer drugs.
| Compound ID | Cancer Cell Line | Target(s) | IC50 (µM) | Standard Drug | IC50 (µM) | Reference |
| Compound 50 | HepG2 | EGFR, VEGFR-2 | 0.71 | Erlotinib | 10.6 | [1] |
| Sorafenib | 1.06 | [1] | ||||
| Compound 27 | MCF7 | VEGFR-2 | 16.50 | Tamoxifen | 23.31 | [1] |
| Compound 43 | MCF7 | PI3 Kinase | 0.25 | Doxorubicin | 0.95 | [1] |
| Compound 42 | WM 266.4 | Not Specified | 0.12 | - | - | [8] |
| MCF-7 | 0.16 | [8] | ||||
| Compound 62 | Raji | Not Specified | 6.51 | - | - | [8] |
| Compound 168 | MCF-7 | Tubulin | 2.78 | Cisplatin | 15.24 | [3] |
| Compound 161b | A-549 | Not Specified | 3.22 | 5-Fluorouracil | 59.27 | [3] |
Signaling Pathway Inhibition by a Novel Pyrazole Derivative
The following diagram illustrates a common mechanism of action for anticancer pyrazole derivatives, which involves the inhibition of key receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, leading to the suppression of downstream signaling pathways crucial for cancer cell proliferation and survival.[1]
Anti-inflammatory Activity
Several novel pyrazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[2][9]
Quantitative Comparison of Anti-inflammatory Activity
This table presents the in vitro inhibitory activity (IC50 values in µM) of selected pyrazole derivatives against COX-1 and COX-2 enzymes, alongside their in vivo anti-inflammatory efficacy.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | In vivo Edema Inhibition (%) | Standard Drug | Edema Inhibition (%) | Reference |
| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | Not Reported | - | - | [2] |
| Pyrazole-thiazole hybrid | Not Reported | 0.03 (COX-2) | 75 | - | - | [2] |
| 0.12 (5-LOX) | ||||||
| Compound 121 | Not Reported | Not Reported | Significant | Indomethacin | Not Specified | [8] |
| Compound 133 | Not Reported | Not Reported | ED50 = 0.8575 mmol/kg | - | - | [3] |
| Compound 2g | Not Reported | Not Reported | Not Reported | - | - | [5] |
| (LOX IC50 = 80 µM) | ||||||
| Compound 9b | Not Reported | Not Reported | 43.67 | Dexamethasone (DXMS) | 47.18 | [10] |
Experimental Workflow for In Vivo Anti-inflammatory Assay
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the anti-inflammatory activity of novel compounds.[3] The workflow for this experiment is depicted below.
Antimicrobial Activity
Novel pyrazole derivatives have also been investigated for their potential as antimicrobial agents, with some compounds showing promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[4][11][12][13]
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) in µg/mL of selected pyrazole derivatives against various microbial strains.
| Compound ID | Organism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Reference |
| Thiazolo-pyrazole derivative (17) | MRSA | 4 | - | - | [11] |
| Imidazo-pyridine substituted pyrazole (18) | E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium | <1 | Ciprofloxacin | Not Specified | [11] |
| Hydrazone 21a | S. aureus | 62.5-125 | Chloramphenicol | Not Specified | [12] |
| C. albicans | 2.9-7.8 | Clotrimazole | Not Specified | [12] | |
| Compound 3c | B. cereus, S. aureus, E. coli, P. aeruginosa | Not Specified (Zone of inhibition 24, 22, 20, 20 mm) | Neomycin | Not Specified | [4] |
| Compound 7b | S. aureus | 16.3 mm (Zone of inhibition) | - | - | [14] |
Experimental Protocols
MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a standard drug (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.
COX Inhibition Assay
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the pyrazole derivatives or a standard inhibitor (e.g., celecoxib) for a specified time.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined period.
-
Prostaglandin Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
IC50 Calculation: Determine the IC50 values for COX-1 and COX-2 inhibition from the dose-response curves.
Broth Microdilution Method for MIC Determination
-
Compound Dilution: Prepare serial twofold dilutions of the pyrazole derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) and add it to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Disclaimer: The data and protocols presented in this guide are for informational purposes only and are derived from published research. Researchers should consult the original publications for complete details and ensure proper validation of all experimental procedures.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Exploration of Novel Pyrazole Derivatives: Design, Synthesis, and Integrated Biological Profiling (In Vitro and In Silico) of Their Antioxidant, Antibacterial, and Antimitotic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Docking Analysis of Pyrazole Analogs in Enzyme Active Sites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various pyrazole analogs as enzyme inhibitors, supported by experimental and computational data. Pyrazole-containing compounds have emerged as a significant class of inhibitors for a range of enzymes implicated in diseases such as cancer and inflammation.
This guide summarizes key findings from recent studies, presenting quantitative data in accessible tables and detailing the experimental protocols for reproducibility. Visualizations of a typical computational workflow and a relevant biological pathway are also included to provide a comprehensive overview of the evaluation process for these promising therapeutic agents.
Comparative Analysis of Pyrazole Analogs as Enzyme Inhibitors
The inhibitory effects of pyrazole derivatives have been extensively studied against several key enzyme targets. This section presents a comparative summary of their activity, focusing on kinases and cyclooxygenases, which are frequently implicated in cancer and inflammatory diseases.
Pyrazole Analogs as Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrazole derivatives have shown significant promise as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).
| Compound ID | Target Enzyme | Docking Score (kcal/mol) | IC50 (µM) | Key Interacting Residues | Reference |
| Compound 6h | EGFR | - | 1.66 | Hinge region of ATP binding site | [1] |
| Compound 6j | EGFR | - | 1.9 | Hinge region of ATP binding site | [1] |
| Compound 50 | EGFR, VEGFR-2 | - | 0.09 (EGFR), 0.23 (VEGFR-2) | - | [2] |
| Compound 36 | CDK2 | - | 0.199 | - | [2] |
| 1b | VEGFR-2 | -10.09 | - | - | [3][4] |
| 1d | Aurora A | -8.57 | - | - | [3][4] |
| 2b | CDK2 | -10.35 | - | - | [3][4] |
These studies highlight the potential of pyrazole-based compounds to target the ATP-binding sites of various kinases, thereby inhibiting their activity and downstream signaling. The specific substitutions on the pyrazole core play a critical role in determining the potency and selectivity of these inhibitors.[5][6][7]
Pyrazole Analogs as Cyclooxygenase (COX) Inhibitors
Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for the synthesis of prostaglandins. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects. Several pyrazole analogs have been investigated as selective COX-2 inhibitors.
| Compound ID | Target Enzyme | Docking Score | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Key Interacting Residues | Reference | |---|---|---|---|---|---| | Compound 5u | COX-2 | -12.907 | 1.79 | 74.92 | His90, Arg513, Phe518, Ser353, Gln192, Ile517 |[8][9][10] | | Compound 5s | COX-2 | -12.24 | 2.51 | 72.95 | His90, Arg513, Phe518, Ser353, Gln192, Ile517 |[8][9][10] | | Compound 12 | COX-2 | - | - | - | - |[11] | | Compound 5d | COX-2 | - | 0.052 - 0.096 | High | - |[12] | | Compound 5h | COX-2 | - | 0.052 - 0.096 | High | - |[12] | | Compound 5i | COX-2 | - | 0.052 - 0.096 | High | - |[12] |
The data indicates that specific pyrazole derivatives exhibit high affinity and selectivity for the COX-2 active site. Docking studies have revealed that interactions with key residues within the selective pocket of COX-2 are crucial for their inhibitory activity.[8][9][10]
Experimental Protocols
To ensure the reliability and reproducibility of the findings presented, detailed methodologies are crucial. The following sections outline the typical experimental protocols employed in the comparative docking studies of pyrazole analogs.
Molecular Docking Methodology
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13]
-
Protein Preparation: The three-dimensional crystal structure of the target enzyme is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein is prepared for docking using software such as AutoDock Tools or Maestro (Schrödinger).
-
Ligand Preparation: The 2D structures of the pyrazole analogs are drawn using a chemical drawing tool like ChemDraw and converted to 3D structures. The ligands are then energetically minimized using a suitable force field (e.g., MMFF94).
-
Docking Simulation: Docking is performed using software like AutoDock, PyRx, or GOLD.[11] The prepared ligand is placed in the defined active site of the protein, and a search algorithm explores various conformations and orientations of the ligand. The binding affinity is then estimated using a scoring function, which provides a docking score (e.g., in kcal/mol).
-
Analysis of Interactions: The resulting docked poses are visualized and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme's active site. This analysis is often performed using software like Discovery Studio Visualizer or PyMOL.
In Vitro Enzyme Inhibition Assays
To validate the computational predictions, in vitro enzyme inhibition assays are performed.
-
Enzyme and Substrate Preparation: The purified enzyme and its specific substrate are prepared in a suitable buffer system.
-
Inhibition Assay: The pyrazole analogs are dissolved in a suitable solvent (e.g., DMSO) and incubated with the enzyme at various concentrations. The enzymatic reaction is initiated by the addition of the substrate.
-
Measurement of Activity: The rate of the enzymatic reaction is measured using a suitable detection method, such as spectrophotometry or fluorometry.
-
Determination of IC50: The concentration of the pyrazole analog that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Process: From Workflow to Biological Pathway
To further elucidate the process of comparative docking studies and the biological context of the targeted enzymes, the following diagrams are provided.
References
- 1. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 8. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
